molecular formula C13H16ClN3O B2357420 3-(piperazine-1-carbonyl)-1H-indole hydrochloride CAS No. 1172808-41-1

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Katalognummer: B2357420
CAS-Nummer: 1172808-41-1
Molekulargewicht: 265.74
InChI-Schlüssel: GLTOKWKGKSGIIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.74. The purity is usually 95%.
BenchChem offers high-quality 3-(piperazine-1-carbonyl)-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(piperazine-1-carbonyl)-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOKWKGKSGIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(Piperazine-1-carbonyl)-1H-indole Hydrochloride: A Technical Guide to Structure, Synthesis, and Pharmacological Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

In modern medicinal chemistry and forensic toxicology, the indole-piperazine axis represents a highly privileged pharmacophore. Specifically, 3-(piperazine-1-carbonyl)-1H-indole hydrochloride (also known as 1H-indol-3-yl(piperazin-1-yl)methanone hydrochloride) serves as a critical synthetic intermediate[1]. It is the foundational building block for a diverse array of bioactive molecules, ranging from Class I Histone Deacetylase (HDAC) inhibitors[2] to emerging novel psychoactive substances (NPS) such as MEPIRAPIM and its fluorinated analogues[3],[4].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic precursor. The secondary amine of the piperazine ring provides a versatile nucleophilic site for subsequent alkylation, acylation, or reductive amination, while the indole nitrogen (N1) offers an orthogonal site for structural diversification[3].

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of this compound is essential for optimizing both its synthesis and its downstream applications. The molecule consists of an indole core linked via a carbonyl bridge at the C3 position to a piperazine ring. It is typically isolated and utilized as a hydrochloride salt to prevent oxidative degradation of the secondary amine and to dramatically enhance its solubility in polar solvents[5].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 3-(piperazine-1-carbonyl)-1H-indole hydrochloride
Synonyms 1H-indol-3-yl(piperazin-1-yl)methanone HCl
CAS Registry Number 1396867-47-2[1]
Molecular Formula C13H15N3O • HCl
Molecular Weight (Salt) 265.74 g/mol
Molecular Weight (Free Base) 229.28 g/mol
SMILES O=C(C1=CNC2=CC=CC=C12)N3CCNCC3.Cl
Solubility Profile High in DMSO, Methanol, and H2O; Low in non-polar organics (Hexane, Toluene)
Structural Features Hydrogen bond donor (Indole N-H, Piperazine N-H); Hydrogen bond acceptor (Carbonyl O)

Synthetic Methodology & Mechanistic Rationale

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride relies on a highly controlled amide coupling reaction followed by a selective deprotection step[3],[2]. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Formation of Boc-Protected Intermediate)

  • Preparation: Dissolve 1.0 equivalent of indole-3-carboxylic acid and 1.1 equivalents of mono-Boc-protected piperazine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the stirring solution at 0 °C.

    • Causality: HATU is selected over traditional carbodiimides (like DCC or EDC) because it rapidly forms a highly reactive HOAt ester. This accelerates the reaction and minimizes side reactions (such as N-acylurea formation) when dealing with the sterically demanding secondary amine of piperazine[2].

  • Base Addition: Dropwise add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing the acidic byproducts and maintaining the basicity required for the piperazine's nucleophilic attack without competing for the active ester[2].

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 6 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the indole-3-carboxylic acid peak (m/z 162) is entirely consumed, replaced by the intermediate mass (m/z 329).

  • Workup: Quench with saturated aqueous NaCl, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate[2].

Phase 2: Boc Deprotection and Salt Formation

  • Deprotection: Dissolve the intermediate in a minimal amount of anhydrous dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in anhydrous dioxane at 0 °C.

    • Causality: Anhydrous HCl in dioxane is strictly preferred over Trifluoroacetic acid (TFA). TFA requires a subsequent and tedious neutralization/free-basing step followed by salt formation. HCl in dioxane directly and quantitatively precipitates the highly stable, water-soluble hydrochloride salt of the target compound, driving the equilibrium forward and preventing hydrolysis of the newly formed amide bond[3].

  • Isolation: Stir for 2 hours at room temperature. The product will precipitate as a white/off-white solid. Filter, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum.

SynthesisWorkflow A Indole-3-carboxylic acid (Starting Material) C Amide Coupling (HATU, DIPEA, DMF, 0°C to RT) A->C B Boc-Piperazine (Amine Nucleophile) B->C D Boc-Protected Intermediate (m/z 329) C->D E Boc Deprotection (4M HCl in Dioxane) D->E F 3-(piperazine-1-carbonyl)-1H-indole HCl (Final Product) E->F

Synthetic workflow for 3-(piperazine-1-carbonyl)-1H-indole hydrochloride.

Pharmacological Significance & Downstream Derivatization

The 3-(piperazine-1-carbonyl)-1H-indole core is most prominently recognized as the backbone for a unique class of synthetic compounds originally flagged as Synthetic Cannabinoid Receptor Agonists (SCRAs)[3].

By alkylating the indole nitrogen (N1) with a pentyl or 5-fluoropentyl chain and methylating the piperazine nitrogen (N4), chemists synthesize MEPIRAPIM and 5F-BEPIRAPIM[3],[4]. MEPIRAPIM was initially identified in the Japanese illicit drug market in 2013 and was presumed to be a cannabimimetic due to its structural homology to JWH-018 (where the naphthyl group of JWH-018 is replaced by a 4-methylpiperazine group)[4],[5].

However, rigorous in vitro and in vivo pharmacological profiling has revealed a striking divergence in mechanism:

  • Negligible Cannabinoid Activity: Unlike traditional SCRAs, MEPIRAPIM and its derivatives exhibit minimal to negligible binding affinity and functional agonism at central CB1 and peripheral CB2 receptors[3],[6].

  • Potent CaV3 Inhibition: These derivatives act as potent inhibitors of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)[3]. Because they lack the central toxicities associated with CB1 activation, this chemical scaffold is currently being heavily exploited to develop novel, selective CaV3 inhibitors for the treatment of epilepsy and neuropathic pain[6].

Pathway A 3-(piperazine-1-carbonyl)-1H-indole (Core Scaffold) B Indole N1-Alkylation (e.g., 1-pentyl bromide) A->B C Piperazine N4-Methylation (Reductive Amination) A->C D MEPIRAPIM / Analogues (Putative SCRAs) B->D C->D E CaV3 (T-type) Calcium Channels (Potent Inhibition / Anticonvulsant) D->E Primary Target F CB1 / CB2 Receptors (Negligible Affinity / Minimal Toxicity) D->F Off-Target

Pharmacological divergence of MEPIRAPIM derivatives synthesized from the indole-piperazine core.

Analytical Characterization

For laboratories utilizing this compound for further synthesis or forensic reference, analytical verification is critical.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI+), the free base readily accepts a proton, yielding a strong [M+H]+ parent ion at m/z 230.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization (EI), the molecule undergoes characteristic alpha-cleavage at the amide bond. This yields a highly stable, resonance-stabilized indole-3-carbonyl cation (m/z 144), which is a definitive diagnostic fragment for this class of compounds[5].

References

  • 1396867-47-2_CAS号:1396867-47-2 - Chemsrc -[Link]

  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - ACS Publications -[Link]

  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors - J-Stage -[Link]

  • Mepirapim - Wikipedia -[Link]

  • MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy - Frontiers in Pharmacology -[Link]

Sources

Pharmacological Profile and Therapeutic Versatility of 3-(piperazine-1-carbonyl)-1H-indole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 3-(piperazine-1-carbonyl)-1H-indole hydrochloride (CAS: 1172808-41-1) represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By combining the bioisosteric properties of an indole core with the conformational rigidity and solubility of a piperazine ring, this molecule serves as a critical building block for synthesizing ligands that target G-protein coupled receptors (GPCRs)—specifically the cannabinoid (CB1/CB2) and serotonergic (5-HT) systems—as well as epigenetic enzymes like Histone Deacetylase 6 (HDAC6). This whitepaper deconstructs the structural rationale, pharmacological landscape, and validated experimental methodologies associated with this core scaffold.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-(piperazine-1-carbonyl)-1H-indole HCl is engineered to optimize both pharmacodynamics and pharmacokinetics:

  • The Indole Core: Serving as a structural mimic of endogenous tryptamines (e.g., serotonin), the indole ring provides essential π−π stacking interactions and a hydrogen-bond donor (N1-H) critical for anchoring the molecule within the orthosteric binding pockets of GPCRs[1].

  • The Piperazine-1-carbonyl Moiety: The carbonyl group acts as a rigid linker and a hydrogen-bond acceptor. Unlike linear alkylamines, the piperazine ring restricts the molecule's conformational degrees of freedom. This entropic pre-organization lowers the energy penalty upon target binding, significantly enhancing receptor affinity[2].

  • Hydrochloride Salt Formulation: The secondary amine at the N4 position of the piperazine ring (pKa 9.0–9.5) allows for the formation of a stable hydrochloride salt. This is a deliberate physicochemical choice to ensure rapid dissolution in aqueous assay buffers and physiological fluids, overcoming the inherent lipophilicity of the indole core.

Workflow Core 3-(piperazine-1-carbonyl)-1H-indole HCl (Core Scaffold) N_Alkylation Indole N1-Alkylation (e.g., 5-fluoropentyl) Core->N_Alkylation Pip_Subst Piperazine N4-Substitution (e.g., hydroxamic acid) Core->Pip_Subst CB_Agonists Cannabinoid (CB1/CB2) Receptor Agonists N_Alkylation->CB_Agonists Serotonin_Ligands 5-HT Receptor Modulators Pip_Subst->Serotonin_Ligands HDAC_Inhibitors HDAC6 Inhibitors (Epigenetic Modulators) Pip_Subst->HDAC_Inhibitors

Figure 1: Derivatization workflow of the indole-piperazine scaffold into distinct therapeutic agents.

Pharmacological Target Landscape

Cannabinoid Receptor (CB1/CB2) Agonism

Indole-3-carboxamides are the structural backbone of numerous synthetic cannabinoid receptor agonists (SCRAs). When the carboxamide nitrogen is incorporated into a piperazine ring, the resulting bicyclic or substituted piperazine analogs exhibit potent, nanomolar affinity for the CB1 receptor[2]. The steric requirements of the CB1/CB2 receptors dictate that N1-alkylation (e.g., adding a 5-fluoropentyl chain) drives the lipophilic interactions necessary for deep pocket insertion, while the piperazine ring interacts with the extracellular loops to dictate efficacy and duration of action[3].

Serotonergic (5-HT) Modulation

Because the indole core mimics endogenous 5-hydroxytryptamine, piperazine-carbonyl derivatives frequently exhibit off-target or primary activity at 5-HT 1A​ and 5-HT 2A​ receptors[4]. The basic nitrogen of the piperazine ring forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of serotonergic GPCRs, acting as a tunable dial for agonist versus antagonist activity.

GPCR_Signaling Ligand Indole-Piperazine Derivative Receptor GPCR (CB1 / 5-HT) Ligand->Receptor Agonism G_Protein G-Protein Complex (Gαi / Gαq) Receptor->G_Protein Activation Effector Effector Enzymes (AC / PLC) G_Protein->Effector Modulation Response Cellular Response (Neuroplasticity) Effector->Response Signal Cascade

Figure 2: GPCR signaling cascade modulated by indole-piperazine cannabinoid and serotonergic ligands.

Epigenetic Modulation: HDAC6 Inhibition

Recent breakthroughs in neuropharmacology have repurposed the indole-piperazine scaffold as a surface recognition cap for histone deacetylase 6 (HDAC6) inhibitors. By appending a zinc-binding group (ZBG)—such as a hydroxamic acid—to the N4 position of the piperazine, researchers have synthesized highly selective HDAC6 inhibitors. These compounds (e.g., exhibiting IC 50​ values as low as 13.6 nM) promote the hyperacetylation of α -tubulin, driving neurite outgrowth and providing robust neuroprotection against oxidative stress[5].

HDAC6_Mech Inhibitor Indole-Piperazine Hydroxamate HDAC6 HDAC6 Enzyme (Catalytic Pocket) Inhibitor->HDAC6 Binds Surface Cap Zinc Zn2+ Ion Chelation Inhibitor->Zinc Chelates via ZBG Tubulin α-Tubulin (Hyperacetylation) HDAC6->Tubulin Inhibition Causes Neuro Neurite Outgrowth Tubulin->Neuro Promotes

Figure 3: Mechanism of HDAC6 inhibition via zinc chelation, promoting α-tubulin hyperacetylation.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of 3-(piperazine-1-carbonyl)-1H-indole derivatives must utilize self-validating experimental protocols. The following workflows emphasize the causality behind critical reagent choices.

Protocol 1: GPCR Radioligand Binding Assay (CB1/5-HT)

This protocol determines the binding affinity ( Ki​ ) of indole-piperazine derivatives at GPCRs.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or 5-HT 2A​ receptors in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.

  • Ligand Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g., [³H]-CP55,940 for CB1) and varying concentrations of the test compound. Crucial Step: Add 0.1% fatty acid-free Bovine Serum Albumin (BSA) to the assay buffer. Causality: Indole-piperazine derivatives with N-alkyl chains are highly lipophilic; BSA prevents non-specific binding to the polystyrene microplates, preventing artificially inflated IC50​ values.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, reducing background radioligand adherence.

  • Self-Validation: Include a known full agonist (e.g., unlabelled CP55,940) as a positive control to define non-specific binding. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.

Protocol 2: HDAC6 Enzymatic Inhibition Assay

This protocol evaluates the epigenetic modulatory potential of hydroxamate-derivatized analogs[5].

  • Enzyme-Substrate Incubation: Mix recombinant human HDAC6 with the fluorogenic substrate Boc-Lys(Ac)-AMC in assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

  • Inhibitor Addition: Add the indole-piperazine test compound and incubate for 30 minutes at 37°C.

  • Developer Addition: Add a trypsin-like protease developer. Causality: Trypsin cannot cleave the amide bond of acetylated lysine. It will only cleave and release the AMC fluorophore if HDAC6 has successfully deacetylated the substrate. Therefore, lower fluorescence directly correlates with higher HDAC6 inhibition.

  • Self-Validation: Run Tubastatin A in parallel as a reference HDAC6-selective inhibitor. Include a "no-enzyme" control well to subtract background auto-fluorescence, ensuring the signal is strictly enzyme-dependent.

Quantitative Data Presentation

The structural modularity of the 3-(piperazine-1-carbonyl)-1H-indole scaffold allows it to be tuned for vastly different therapeutic targets. The table below summarizes the structure-activity relationship (SAR) shifts observed upon derivatization.

Derivative ClassCore ModificationPrimary TargetBinding Affinity ( Ki​ ) / IC50​ Therapeutic Application
Bicyclic Piperazine Analog N1-Alkyl, N4-ConstrainedCB1 Receptor Ki​ < 10 nMAntinociception / Analgesia[2]
Hydroxamate Derivative N4-Hydroxamic Acid (ZBG)HDAC6 Enzyme IC50​ = 13.6 nMNeuroprotection / Neurite Outgrowth[5]
5-Fluoropentyl Analog N1-(5-fluoropentyl)CB1/CB2 Receptors Ki​ < 5 nMEndocannabinoid System Research[3]
Unsubstituted Core None (HCl Salt)5-HT ReceptorsVariable ( μ M range)Synthetic Precursor / Building Block[4]

Sources

Engineering the Indole-Piperazine Privileged Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the indole nucleus with a piperazine ring creates a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. This whitepaper deconstructs the Structure-Activity Relationship (SAR) of indole-piperazine derivatives, exploring the mechanistic causality behind their efficacy in central nervous system (CNS) polypharmacology, antimicrobial resistance, and oncology. By integrating rational drug design principles with self-validating experimental protocols, this guide provides actionable insights for lead optimization.

The Pharmacophore Logic of Indole-Piperazines

The success of the indole-piperazine scaffold lies in its complementary physicochemical properties. The indole ring provides a flat, electron-rich aromatic system capable of π−π stacking, while its N-H group acts as a critical hydrogen-bond donor. Conversely, the piperazine ring features a basic secondary or tertiary amine (pKa ~9.8). At a physiological pH of 7.4, this nitrogen is protonated, enabling it to form robust electrostatic interactions (salt bridges) with negatively charged amino acid residues in target proteins[1].

Pharmacophore Indole Indole Core (H-Bond Donor & Pi-Stacking) Linker Alkyl/Carbonyl Linker (Spatial Orientation) Indole->Linker C3 or N1 Position Piperazine Piperazine Ring (Protonated Amine / Salt Bridge) Linker->Piperazine N1 Alkylation N4_Sub N4-Substituent (Receptor Sub-pocket Selectivity) Piperazine->N4_Sub N4 Derivatization

Figure 1: Modular pharmacophore model of indole-piperazine derivatives dictating receptor affinity.

SAR in CNS Therapeutics: Targeting Aminergic GPCRs

In neuropharmacology, indole-piperazines are heavily utilized as Multi-Target Directed Ligands (MTDLs) for the treatment of depression, schizophrenia, and neurodegenerative diseases[1].

Mechanism of Action & Causality

The indole moiety structurally mimics endogenous serotonin (5-hydroxytryptamine), allowing it to anchor into the orthosteric binding site of 5-HT receptors. Simultaneously, the protonated piperazine nitrogen forms a highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3) of aminergic G protein-coupled receptors (GPCRs)[1].

Key SAR Insights:
  • Linker Length: An alkyl linker of 2 to 4 carbons between the indole and piperazine rings is optimal. This specific distance ensures that the aromatic core and the basic amine perfectly match the spatial requirements of the 5-HT1A and 5-HT7 receptor binding pockets[1].

  • N4-Piperazine Substitution: Appending an aryl group (e.g., 2-methoxyphenyl) to the N4 position of the piperazine ring shifts the selectivity profile. The aryl group reaches into a secondary hydrophobic pocket, enhancing binding affinity for Dopamine D2 and 5-HT1A receptors, a strategy utilized in atypical antipsychotics[1].

  • Indole Core Modifications: Halogenation (e.g., 6-fluoro substitution) on the indole ring not only increases metabolic stability against cytochrome P450 enzymes but also enhances binding potency toward the 5-HT6 receptor, making these derivatives promising candidates for Alzheimer's disease therapy[2].

SAR in Antimicrobial and Anticancer Drug Discovery

Beyond the CNS, structural modifications to the indole-piperazine core have yielded potent agents against multidrug-resistant pathogens and malignancies.

Antitubercular Activity

The hybridization of indole-piperazines with 1,2,3-triazoles via click chemistry has generated highly potent antitubercular agents. The triazole ring acts as a bioisostere for amide bonds, improving cell wall penetration while providing additional nitrogen atoms to coordinate with the Mycobacterium tuberculosis MmpL3 transporter. Specific derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.6 µg/mL against the H37Rv strain[3].

Antimicrobial & Anticancer Optimization

The incorporation of electron-withdrawing groups (such as -Cl, -Br, or -NO2) on the piperazine or indole core significantly enhances lipophilicity, which correlates directly with improved antibacterial potency[4]. In oncology, hybridizing the indole core with thiazolidinedione or evaluating dual Bcl-2/Mcl-1 inhibition has produced compounds capable of inducing apoptosis in human cancer cell lines (e.g., MCF-7, HCT-116)[5].

Quantitative SAR Data Summary

To streamline lead optimization, the following table synthesizes the causal relationships between specific structural modifications and their biological readouts.

Structural ModificationPrimary Target / ApplicationObserved Biological Effect & Causality
N4-Aryl Piperazine Substitution 5-HT1A / 5-HT7 ReceptorsEnhances affinity via π−π stacking in the secondary hydrophobic pocket of the GPCR[1].
Indole C5/C6 Halogenation (F, Cl) 5-HT6 Receptor / AntimicrobialIncreases metabolic stability (blocks CYP oxidation) and alters electron density for tighter target binding[2],[4].
1,2,3-Triazole Linker Incorporation M. tuberculosis (MmpL3)Improves cell wall penetration and provides additional nitrogen atoms for critical hydrogen bonding (MIC = 1.6 µg/mL)[3].
Indole-Thiazolidinedione Hybridization Anticancer (Bcl-2/Mcl-1)Facilitates dual inhibitory activity and induces apoptosis via optimized steric alignment in the binding groove[5].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating systems. Below are the definitive protocols for generating and testing indole-piperazine MTDLs.

Protocol Step1 1. Iminium Ion Formation (Indole-3-CHO + Piperazine + AcOH) Step2 2. Selective Reduction (NaBH(OAc)3 Addition) Step1->Step2 Step3 3. Reaction Quench & Extraction (NaHCO3 / DCM) Step2->Step3 Step4 4. Radioligand Binding Assay ([3H]-8-OH-DPAT Incubation) Step3->Step4 Step5 5. Scintillation Counting (Specific vs Non-Specific Binding) Step4->Step5

Figure 2: Integrated workflow from reductive amination synthesis to in vitro radioligand validation.

Protocol A: Chemoselective Reductive Amination

This protocol details the synthesis of 3-(piperazin-1-ylmethyl)-1H-indoles.

  • Step 1: Dissolve 1.0 eq of indole-3-carboxaldehyde and 1.1 eq of the substituted piperazine in dry 1,2-dichloroethane (DCE).

  • Step 2: Add catalytic glacial acetic acid (0.1 eq). Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the piperazine amine, driving the equilibrium toward the intermediate iminium ion.

  • Step 3: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and stir at room temperature for 12 hours. Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it reduces only the highly electrophilic iminium ion without reducing the unreacted aldehyde.

  • Step 4: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid, extract with dichloromethane (DCM), and purify via flash column chromatography.

Protocol B: Self-Validating Radioligand Binding Assay (5-HT1A)

To validate the synthesized MTDLs, their binding affinity must be quantified using a competitive radioligand assay.

  • Step 1: Prepare cell membranes from CHO cells stably expressing the human 5-HT1A receptor.

  • Step 2: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Causality: Glass fiber filters possess a net negative charge due to silanol groups, which non-specifically bind the positively charged piperazine ligands. The highly cationic PEI neutralizes this charge, drastically reducing background noise and validating the signal-to-noise ratio.

  • Step 3: Incubate the membranes with 1 nM of the radioligand [3H]-8-OH-DPAT and varying concentrations of the synthesized indole-piperazine compound (10^-10 to 10^-5 M).

  • Step 4 (Control): In a parallel well, add 10 µM of unlabeled serotonin. Causality: This massive excess of endogenous ligand saturates all specific 5-HT1A receptor sites. Any radioactivity detected in this well represents non-specific binding, which is subtracted from total binding to calculate the true specific binding of the test compound.

  • Step 5: Terminate the reaction by rapid vacuum filtration, wash the filters with ice-cold Tris-HCl buffer, and quantify radioactivity using liquid scintillation counting to determine the IC50 and Ki values.

Conclusion

The indole-piperazine scaffold remains a masterclass in rational drug design. By understanding the causal relationships between spatial geometry, electronics, and target protein architecture, researchers can leverage this privileged structure to develop next-generation therapeutics spanning neuropharmacology, oncology, and infectious diseases.

Sources

The 3-(Piperazine-1-carbonyl)-1H-indole Scaffold: A Privileged Motif in Modern Drug Discovery and its Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(piperazine-1-carbonyl)-1H-indole core is a versatile and privileged structural motif in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. This guide provides a comprehensive literature review of the known biological targets of compounds featuring this scaffold, offering field-proven insights into their mechanisms of action, experimental validation, and structure-activity relationships (SAR).

Introduction: The Significance of the Indole-Piperazine Conjugate

The indole ring system is a ubiquitous feature in numerous natural products and FDA-approved drugs, prized for its ability to participate in various non-covalent interactions with biological macromolecules. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is another common pharmacophore that imparts favorable physicochemical properties such as improved aqueous solubility and the ability to engage in hydrogen bonding. The conjugation of these two privileged scaffolds at the 3-position of the indole ring via a carbonyl linker creates a unique chemical entity with a distinct three-dimensional architecture, predisposing it to interact with a range of biological targets, primarily protein kinases and G-protein coupled receptors (GPCRs).

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of 3-(piperazine-1-carbonyl)-1H-indole derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and liver.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death. This is often accompanied by cell cycle arrest at specific phases, preventing the proliferation of cancerous cells. While the precise upstream targets can vary, the ultimate outcome is the activation of caspase cascades and the dismantling of the cell.

Validated Biological Targets in Oncology

While broad cytotoxic effects are observed, specific molecular targets have been identified for certain derivatives, with protein kinases being a prominent class.

Table 1: Reported Anticancer Activity of 3-(Piperazine-1-carbonyl)-1H-indole Analogs

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/GI50Putative Target(s)Reference(s)
Substituted 3-(piperazine-1-carbonyl)-1H-indolesMCF-7 (Breast), HCT-116 (Colon)Micromolar rangeTubulin polymerization
Phenyl-(1-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene aminesMCF-7 (Breast)37.13 ± 0.64 µg/mL (IFMA-4)Progesterone Receptor (in silico)
Indole-based carbohydrazide derivativesA549 (Lung), HepG2 (Liver)Sub-micromolar rangeTubulin

Note: This table presents a selection of reported activities and is not exhaustive. The exact potency can vary depending on the specific substitutions on the core scaffold.

Experimental Workflow: Assessing Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated using cell viability assays. The Sulforhodamine B (SRB) and MTT assays are two widely accepted and robust colorimetric methods.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate adherent cancer cells in 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 510 nm or 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces the cell population by 50%) values by plotting the percentage of viable cells against the log of the compound concentration.

SRB_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Cell Fixation (10% TCA) B->C D Washing C->D E Staining (0.4% SRB) D->E F Washing (1% Acetic Acid) E->F G Solubilization (10 mM Tris) F->G H Absorbance Reading (510 nm) G->H I Data Analysis (IC50/GI50 Determination) H->I

Figure 1: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Central Nervous System (CNS) Activity: Targeting GPCRs

The 3-(piperazine-1-carbonyl)-1H-indole scaffold has also been extensively explored for its potential to modulate the activity of G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine (D2) receptors. Derivatives of this class have shown promise as potential treatments for a range of neurological and psychiatric disorders.

Serotonin (5-HT) Receptor Antagonism

Several studies have identified derivatives of this scaffold as potent antagonists of various serotonin receptor subtypes. Antagonism of specific 5-HT receptors is a key mechanism for many approved antipsychotic and antidepressant medications.

Dopamine (D2) Receptor Antagonism and Partial Agonism

The dopamine D2 receptor is another critical target for antipsychotic drugs. Compounds with the 3-(piperazine-1-carbonyl)-1H-indole core have been shown to act as both antagonists and partial agonists at D2 receptors. Partial agonists are of particular interest as they can modulate dopaminergic activity, potentially offering a better side-effect profile compared to full antagonists.

Table 2: Reported GPCR Activity of 3-(Piperazine-1-carbonyl)-1H-indole Analogs and Related Structures

Compound/Derivative ClassTarget ReceptorActivityReported Ki/IC50Reference(s)
N(1)-Arylsulfonyl-3-piperazinyl indoles5-HT6AntagonistKi = 3.4 nM (compound 7a)
1-(4-fluorophenyl)-1H-indoles with 3-piperazinyl substitution5-HT2 / D2AntagonistNanomolar affinity
3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indolesD2Partial AgonistNanomolar affinity

Note: This table includes data from closely related structures to illustrate the potential of the core scaffold.

Experimental Workflow: Assessing GPCR Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Radioligand Binding Assay for GPCRs

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

GPCR_Binding_Assay A Membrane Preparation (GPCR-expressing cells) B Assay Setup (Membranes, Radioligand, Test Compound) A->B C Incubation (Equilibrium) B->C D Filtration (Separation) C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki) F->G

Figure 2: General workflow for a radioligand binding assay to determine GPCR affinity.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 3-(piperazine-1-carbonyl)-1H-indole derivatives is highly dependent on the nature and position of substituents on both the indole and piperazine rings. Understanding these SARs is crucial for the rational design of more potent and selective compounds.

Substitutions on the Indole Ring
  • Position 1 (N-H): Substitution at the indole nitrogen, for example with an arylsulfonyl group, has been shown to be critical for high-affinity binding to the 5-HT6 receptor.

  • Position 5: Introduction of small lipophilic groups at the 5-position of the indole ring can enhance affinity for histamine H4 receptors in related indole-piperazine carboxamides.

  • Other Positions: Modifications at other positions of the indole can influence selectivity and pharmacokinetic properties.

Substitutions on the Piperazine Ring
  • N-4 Position: The substituent on the distal nitrogen of the piperazine ring plays a significant role in determining the target profile. Aryl groups are common and their substitution pattern can fine-tune affinity and selectivity for different GPCRs. For anticancer activity, various substituted phenyl groups have been shown to be effective.

  • Linker: The nature of the linker connecting the piperazine to other functionalities can also impact activity.

SAR_Diagram Key SAR Points for 3-(Piperazine-1-carbonyl)-1H-indole cluster_indole Indole Modifications cluster_piperazine Piperazine Modifications Indole Indole Ring Linker Carbonyl Linker Indole->Linker N1 N1-Substitution (e.g., Arylsulfonyl) - Modulates GPCR affinity C5 C5-Substitution (e.g., Halogens, Alkyl) - Influences potency and selectivity Piperazine Piperazine Ring N4 N4-Substitution (e.g., Aryl, Alkyl) - Critical for target recognition Linker->Piperazine

Figure 3: A simplified representation of key structure-activity relationship considerations for the 3-(piperazine-1-carbonyl)-1H-indole scaffold.

Future Directions and Conclusion

The 3-(piperazine-1-carbonyl)-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven ability to interact with key biological targets in oncology and neuroscience underscores its importance in modern medicinal chemistry. Future research will likely focus on:

  • Target Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms or GPCR subtypes to minimize off-target effects.

  • Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets, which may offer synergistic therapeutic benefits, particularly in complex diseases like cancer and neurodegenerative disorders.

  • Pharmacokinetic Optimization: Further modification of the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.

References

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  • BioMedSciDirect Publications. THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. [Link]

  • PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]

  • Nature Protocols. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

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  • PubMed. Structure-activity Relationship Studies of CNS Agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin+ ++ -1-one Derivatives as Potential Central Anti-Serotonin Agents. [Link]

  • ResearchGate. Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. [Link]

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  • PubMed. 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. [Link]

  • PubMed. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. [Link]

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  • PubMed. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. [Link]

  • Mahidol University.

Molecular weight and physicochemical characteristics of indole piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indole Piperazine HCl

Introduction

The indole piperazine scaffold is a prominent structural motif in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1] Compounds incorporating this framework have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The formation of a hydrochloride (HCl) salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds like those containing a piperazine ring.[5][6]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of indole piperazine HCl. Understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic behavior, designing appropriate formulations, and ensuring the reliability of experimental results. This document will delve into the molecular weight and key physicochemical parameters, offering both theoretical understanding and practical methodologies for their determination. For the purpose of concrete illustration, this guide will periodically reference 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride , a representative member of this compound class.

Chemical Identity and Structure

The fundamental structure of an indole piperazine compound consists of an indole nucleus linked to a piperazine ring. The point of attachment and substitutions on either ring system give rise to a vast library of derivatives with diverse biological activities. The hydrochloride salt is formed by the reaction of the basic nitrogen atoms of the piperazine ring with hydrochloric acid.

Representative Compound: 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride

  • Chemical Formula: C13H19Cl2N3[7]

  • IUPAC Name: 3-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride[7]

  • CAS Number: 1185294-70-5 (for the monohydrochloride)[8]

  • Molecular Structure:

    • Indole Moiety: A bicyclic aromatic heterocycle that can participate in various biological interactions.[3][9]

    • Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. It is a weak base and the primary site of protonation to form the HCl salt.[10]

    • Hydrochloride Salt: The presence of one or two HCl molecules associated with the piperazine nitrogens significantly influences the compound's solubility and handling properties.[11]

Molecular Weight

The molecular weight (MW) is a fundamental property derived from the chemical formula of a compound. It is essential for stoichiometric calculations in chemical synthesis and for the interpretation of analytical data.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For 3-(Piperazin-1-ylmethyl)-1H-indole dihydrochloride (C13H19Cl2N3):

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

  • Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Total Molecular Weight: 288.222 g/mol

For the monohydrochloride salt (C13H18N3Cl), the molecular weight is 251.76 g/mol .[8]

Experimental Determination: Mass Spectrometry

While the theoretical molecular weight is precise, experimental verification is crucial to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the gold standard for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.

Causality in Experimental Choice: Mass spectrometry is chosen for its exceptional sensitivity and accuracy. It provides a direct measurement of the molecular mass, which can confirm the elemental composition when high-resolution instruments are used.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the indole piperazine HCl in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of ~1 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. For indole piperazine, positive ion mode is typically used, which will detect the protonated molecule [M+H]+.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the protonated molecule. For the free base of 3-(Piperazin-1-ylmethyl)-1H-indole (MW = 215.29 g/mol ), the expected peak would be at an m/z of approximately 216.29.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (~1 mg/mL in MeOH) prep2 Dilute to Final Conc. (~1 µg/mL) prep1->prep2 infuse Direct Infusion (5-10 µL/min) prep2->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Mass Analyzer (m/z separation) ionize->analyze detect Detector analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify [M+H]+ Peak spectrum->identify

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Physicochemical Characteristics

The physicochemical properties of a molecule dictate its behavior in both laboratory and biological systems. For indole piperazine HCl, the most critical parameters are its melting point, solubility, and pKa.

PropertyTypical Value/RangeSignificance
Melting Point 150 - 250 °C (Varies with specific derivative and salt form)Indicator of purity, crystal lattice energy, and stability.
Solubility Freely soluble in water; sparingly soluble in alcohols.Crucial for bioavailability and formulation development.
pKa Two pKa values expected for the piperazine ring (approx. 5-6 and 9-10)Determines the ionization state at different pH values, affecting absorption and distribution.
Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a hydrochloride salt, it is often a decomposition temperature. It is a key indicator of purity, as impurities typically depress and broaden the melting range.[12]

Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is a preferred method as it provides more information than a simple capillary melting point apparatus.[13] It measures the heat flow required to raise the sample's temperature, revealing not just the melting point (as an endothermic peak) but also other thermal events like glass transitions or polymorph changes.[12][13]

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the indole piperazine HCl into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[13] The temperature range should encompass the expected melting point (e.g., from 30 °C to 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

G cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Analysis weigh Weigh Sample (2-5 mg) pan Seal in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load heat Heat at Constant Rate (e.g., 10°C/min under N2) load->heat record Record Heat Flow vs. Temp heat->record thermogram Generate Thermogram record->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Melting Point (Onset/Peak) peak->mp

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's absorption and bioavailability. The conversion of a basic free base to a hydrochloride salt is a primary strategy to increase water solubility.[5]

Causality in Experimental Choice: The equilibrium solubility method, while time-consuming, is considered the most reliable ("gold standard") method because it measures the true thermodynamic solubility of the compound. The process involves allowing the solid to equilibrate with the solvent until the solution is saturated.

  • Preparation: Add an excess amount of indole piperazine HCl to a known volume of purified water in a sealed vial. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

G cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Quantification add Add Excess Solid to Water agitate Agitate at Constant Temp (24-48 hours) add->agitate settle Settle Suspension agitate->settle filter Filter Supernatant (0.45 µm) settle->filter dilute Dilute Filtrate filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Concentration hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

pKa (Acid Dissociation Constant)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[15][16] It quantifies the strength of an acid in solution. For a basic compound like indole piperazine, the pKa values of its conjugate acid determine the extent of ionization at a given pH. This is critical, as the ionization state affects solubility, permeability across biological membranes, and target binding.[17] The piperazine ring has two basic nitrogen atoms and is expected to have two corresponding pKa values.

Causality in Experimental Choice: UV-Vis spectrophotometry is an effective method for pKa determination, provided the compound has a chromophore close to the ionization center, which is the case for indole piperazine.[17][18] The method relies on the principle that the ionized and non-ionized forms of the molecule will have different UV-Vis absorption spectra. By measuring the change in absorbance as a function of pH, the pKa can be determined.[18]

  • Wavelength Selection: Prepare two solutions of the compound at a low concentration (e.g., 10-20 µg/mL) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers. Scan both solutions across the UV-Vis range (e.g., 200-400 nm) to find the wavelength(s) of maximum absorbance difference between the fully protonated and neutral species.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of +/- 2 pH units around the expected pKa values.

  • Sample Preparation: Prepare a series of solutions by dissolving the compound at the same concentration as in step 1 in each of the prepared buffer solutions.[19]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the measured absorbance versus pH. The pKa is the pH value at which the absorbance is exactly halfway between the minimum and maximum absorbance values, which corresponds to the point where the concentrations of the ionized and non-ionized species are equal.[18]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis select_wl Select Analytical Wavelength (Scan at pH 1 & 12) prep_buffers Prepare Buffers of Varying pH select_wl->prep_buffers prep_samples Prepare Samples in Each Buffer prep_buffers->prep_samples measure_abs Measure Absorbance of Each Sample prep_samples->measure_abs plot Plot Absorbance vs. pH measure_abs->plot pka Determine pKa (pH at half-max absorbance) plot->pka

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Conclusion

The molecular weight and physicochemical characteristics of indole piperazine HCl are foundational parameters that govern its behavior from the synthesis flask to its ultimate biological target. Accurate determination of molecular weight confirms chemical identity, while a thorough understanding of melting point, solubility, and pKa is indispensable for ensuring purity, developing effective formulations, and predicting pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important class of compounds, empowering researchers to make informed decisions throughout the drug discovery and development process.

References

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Methodological & Application

Application Note: Optimization of Amide Coupling in Indole-Piperazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole-piperazine structural motif is a privileged scaffold in medicinal chemistry, frequently serving as the core for neuroactive agents (e.g., D3 dopamine receptor ligands) and anti-infective therapeutics[1]. However, the synthesis of these molecules via direct amide coupling between indole-carboxylic acids and substituted piperazines presents significant synthetic bottlenecks.

Standard coupling conditions (such as EDC/HOBt in dichloromethane) often result in poor yields (<50%) due to three compounding factors:

  • Steric Hindrance: Substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) possess significant steric bulk around the secondary amine, reducing their nucleophilicity.

  • Substrate Solubility: Indole-3-carboxylic acids exhibit notoriously poor solubility in standard non-polar halogenated solvents, stalling bimolecular reaction kinetics[2].

  • Symmetric Anhydride Formation: If the carboxylic acid is pre-mixed with a coupling reagent and base without the immediate presence of the amine, it rapidly dimerizes into a symmetric anhydride. This byproduct is highly unreactive toward sterically encumbered piperazines, effectively dead-ending the reaction[2].

To overcome these challenges, this Application Note details a validated, high-efficiency protocol utilizing uronium-based coupling reagents (e.g., HATU or COMU) to drive the formation of highly reactive OAt or OBt active esters, ensuring rapid nucleophilic trapping by the piperazine[3].

Reaction Optimization & Quantitative Data

The transition from classical carbodiimides to uronium-based reagents fundamentally alters the reaction kinetics. As demonstrated in the optimization table below, utilizing HATU in a highly polar aprotic solvent (DMF) with a sterically hindered base (DIPEA) maximizes both yield and purity while suppressing epimerization and anhydride formation.

Table 1: Optimization of Indole-3-carboxylic acid coupling with 1-(2-methoxyphenyl)piperazine

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (%)Primary Mechanistic Limitation / Observation
EDC·HCl / HOBt DIPEADCM164288Poor solubility of indole core; sluggish kinetics with hindered amines.
DCC / DMAP TEATHF163582DCU byproduct removal is difficult; high epimerization risk.
HATU DIPEADMF28998Highly efficient OAt ester formation; requires strict anhydrous conditions.
COMU DIPEADMF1.59299Rapid kinetics; safer byproduct profile, but reagent hydrolyzes easily[3].

Mechanistic Workflow

The following diagram illustrates the critical divergence point in the reaction pathway. The timing of the piperazine addition dictates whether the reaction proceeds through the highly reactive active ester or stalls at the symmetric anhydride.

Pathway A Indole-3-Carboxylic Acid + Uronium Reagent (HATU) B Addition of DIPEA (Sterically Hindered Base) A->B Solubilized in DMF C OAt Active Ester (Highly Reactive Intermediate) B->C Rapid Activation (< 5 min) D Symmetric Anhydride (Sluggish Byproduct) B->D Delayed Amine Addition E Substituted Piperazine (Nucleophilic Attack) C->E In-situ trapping F Indole-Piperazine Amide (Target Scaffold) D->F Slow/Low Yield E->F Room Temp, 1-2h

Mechanistic workflow of uronium-mediated indole-piperazine amide coupling.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction fidelity at each stage.

Step 1: Preparation and Solubilization
  • Action: In an oven-dried round-bottom flask under an inert N2​ atmosphere, suspend Indole-3-carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.15 mmol, 1.15 eq) in anhydrous DMF (5.0 mL).

  • Causality: DMF is mandated because indole-3-carboxylic acids exhibit poor solubility in DCM. Complete dissolution is critical for maintaining high local concentrations of the reactive species, thereby driving the bimolecular coupling kinetics[2].

  • Validation: The mixture will initially appear as a cloudy, heterogeneous suspension.

Step 2: Base-Promoted Activation
  • Action: Cool the flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise over 2 minutes.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its isopropyl groups provide steric shielding. This prevents the base itself from acting as a nucleophile and reacting with the highly active OAt ester intermediate.

  • Validation: Upon DIPEA addition, the suspension will rapidly clear into a homogeneous, pale-yellow solution, visually confirming the formation of the active ester.

Step 3: Nucleophilic Trapping (Time-Critical)
  • Action: Within 5 minutes of complete dissolution, add the substituted piperazine (1.1 mmol, 1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Causality: If the active ester is left in the presence of the base without the amine, it will dimerize into a symmetric anhydride. This anhydride is significantly less reactive toward sterically hindered piperazines, leading to stalled reactions[2].

  • Validation: Monitor via LC-MS after 1 hour. The self-validating metric for success is the complete disappearance of the active ester mass and the dominant presence of the [M+H]+ product peak.

Step 4: Aqueous Workup and DMF Removal
  • Action: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl solution ( 3×15 mL), followed by brine.

  • Causality: Residual DMF severely broadens peaks during silica gel chromatography. The 5% LiCl wash leverages the high hydration energy of lithium ions to effectively partition DMF into the aqueous phase.

  • Validation: The organic layer should be completely clear. Drying over anhydrous Na2​SO4​ and concentrating in vacuo should yield a crude solid or oil with no distinct amine or DMF odor.

Troubleshooting & Critical Parameters

  • Competing N1-Acylation: The indole nitrogen (N1) can sometimes compete with the desired C3-amide formation, leading to N-acylated byproducts. If LC-MS indicates N1-acylation, utilize zinc salts (e.g., ZnCl2​ ) as an additive to promote C3-selectivity, or temporarily protect the N1 position with a Boc group prior to coupling[2].

  • Reagent Degradation: Uronium reagents like HATU and COMU are highly sensitive to moisture. If the reaction fails to turn pale yellow upon DIPEA addition (Step 2), the coupling reagent has likely hydrolyzed. Always store these reagents in a desiccator and weigh them rapidly.

Sources

Application Note: Preparation, Handling, and Storage of 3-(piperazine-1-carbonyl)-1H-indole HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(piperazine-1-carbonyl)-1H-indole HCl is a highly versatile synthetic building block and pharmacophore. Featuring both a hydrogen-bond donating indole ring and a basic piperazine moiety, this scaffold is frequently utilized in the development of targeted therapeutics, including kinase inhibitors, 5-HT receptor modulators, and cannabinoid receptor ligands.

Because it is supplied as a hydrochloride (HCl) salt, its dissolution thermodynamics and solvent compatibility differ significantly from its free-base counterpart. This application note provides a causally-driven, self-validating protocol for the preparation of high-fidelity stock solutions, ensuring absolute reproducibility in downstream in vitro and in vivo assays.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the compound is the first step in preventing experimental artifacts such as incomplete dissolution or spontaneous precipitation.

PropertySpecificationExperimental Implication
Chemical Name 3-(piperazine-1-carbonyl)-1H-indole hydrochlorideThe HCl salt form increases hygroscopicity.
Molecular Formula C₁₃H₁₅N₃O · HClMust account for the HCl mass when calculating molarity.
Molecular Weight 265.74 g/mol (Batch-specific MW may vary)Use exact batch MW from the Certificate of Analysis (CoA) for calculations.
Appearance Crystalline SolidRequires mechanical disruption (vortexing/sonication) for rapid dissolution.
Solubility (DMSO) ≥ 50 mg/mL (~188 mM)Excellent for highly concentrated, long-term master stocks.
Solubility (Water) ~10–20 mg/mLSoluble, but unbuffered solutions will experience a drop in pH.
Storage (Solid) -20°C, desiccatedProtect from ambient moisture and UV light to prevent degradation.

Solvent Selection: The Causality Behind the Chemistry

The choice of solvent dictates the stability and biological compatibility of your stock solution.

  • Anhydrous DMSO (For Master Stocks): Dimethyl sulfoxide (DMSO) is the gold standard for long-term storage. It efficiently disrupts the crystalline lattice of the compound without initiating hydrolysis. It is critical to use anhydrous DMSO (≤0.005% water). The introduction of water into DMSO stocks can cause the hydrolysis of the amide (carbonyl-piperazine) linkage over time and promote microbial growth. As per [1], DMSO stocks should be aliquoted to avoid repeated freeze-thaw cycles.

  • Buffered Aqueous Solvents (For Immediate Use): Because this compound is an HCl salt, it possesses enhanced aqueous solubility. However, dissolving the salt directly into unbuffered water releases protons, lowering the pH. In cell-based assays, this localized acidity can cause cellular toxicity or alter the protonation state of target proteins. Therefore, aqueous dilutions must be performed in physiological buffers (e.g., PBS, pH 7.4) immediately prior to use.

Standard Operating Procedure: 10 mM Master Stock Preparation

This protocol outlines the creation of a self-validating 10 mM master stock solution.

Step 1: Equilibration and Weighing
  • Equilibrate: Remove the sealed vial of 3-(piperazine-1-carbonyl)-1H-indole HCl from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. This artificially inflates the weighed mass (leading to sub-potent stocks) and accelerates hydrolytic degradation.

  • Weigh: Using a calibrated analytical balance and anti-static tools, weigh exactly 2.66 mg of the compound into a sterile, amber microcentrifuge tube.

Step 2: Dissolution
  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the mixture vigorously for 30–60 seconds.

  • Sonication: If micro-particulates remain, place the tube in a room-temperature ultrasonic water bath for 1–2 minutes.

    • Causality: Strictly avoid high-temperature sonication. Localized heating can induce thermal degradation of the piperazine ring and alter the compound's pharmacological profile.

Step 3: Self-Validation System
  • Visual Inspection (Tyndall Effect): Hold the tube against both a stark white and a pitch-black background while shining a focused light through it. The solution must be completely optically clear. Any light scattering (Tyndall effect) indicates incomplete dissolution or micro-precipitation.

  • Analytical Verification (Optional but Recommended): For GLP-compliant workflows, verify the integrity and concentration of the stock via LC-MS prior to long-term storage, as recommended in systematic separation protocols [3].

Step 4: Aliquoting and Storage
  • Aliquot: Divide the master stock into 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C.

    • Causality: Amber tubes protect against photo-degradation. Single-use aliquots prevent freeze-thaw cycles, which cause solute concentration gradients and irreversible precipitation.

Workflow Visualization

G Start Equilibrate Vial to RT & Weigh Compound Decision Select Solvent based on Assay Requirements Start->Decision DMSO Anhydrous DMSO (Master Stock / In Vitro) Decision->DMSO Long-Term Storage Water Buffered Saline (pH 7.4) (Acute In Vivo Dosing) Decision->Water Immediate Use Vortex Vortex & Mild Sonication (Max 2 mins at RT) DMSO->Vortex Water->Vortex Validate Visual Validation (Check for Tyndall Effect) Vortex->Validate Aliquots Prepare Single-Use Aliquots (Store at -20°C in Amber Tubes) Validate->Aliquots If DMSO Stock Assay Dilute to Working Conc. (Final DMSO ≤ 0.1%) Validate->Assay If Aqueous Stock Aliquots->Assay Thaw immediately before use

Figure 1: Workflow for the preparation and validation of 3-(piperazine-1-carbonyl)-1H-indole HCl.

In Vitro Assay Dilution Protocol

When transitioning from a DMSO master stock to an aqueous biological assay, improper dilution techniques are the leading cause of compound "crashing out" (precipitating). To ensure biological relevance, follow these steps:

  • Thaw: Remove a single 10 mM DMSO aliquot from -20°C and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Pre-warm Buffer: Pre-warm your target aqueous assay buffer or cell culture media to 37°C.

    • Causality: Diluting a room-temperature DMSO stock into a cold aqueous buffer drastically reduces the compound's solubility threshold, triggering instantaneous precipitation.

  • Dropwise Addition: While actively vortexing or stirring the pre-warmed buffer, add the DMSO stock dropwise. This prevents localized super-saturation.

  • DMSO Limitation: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity and confound assay results, a standard widely upheld in [2]. For example, to achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in the assay buffer.

References

  • Waters Corporation. "Development of Separation Methods for Synthetic Peptides Utilizing a Systematic Protocol." Waters Application Notes.[Link]

Application Note: Advanced Recrystallization Protocols for the Purification of Indole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Indole derivatives are foundational scaffolds in modern drug discovery. While hydrochloride salts are frequently the first choice for weakly basic pharmaceutical compounds due to the low pKa of the counterion[1], the purification of indole hydrochloride salts presents acute physicochemical challenges.

Because the indole nitrogen is exceptionally weakly basic, its corresponding hydrochloride salt is highly susceptible to dissociation, hydrolysis, and subsequent degradation. A failure to control the crystallization microenvironment inevitably leads to poor yields and compromised purity. As an application scientist, understanding the causality behind these degradation pathways is critical to designing a successful recrystallization strategy:

  • Thermal Dissociation: Hydrochloride salts of weak bases can exhibit a loss of hydrogen chloride at elevated temperatures (typically >110 °C, but often lower in solution), leading to precipitation of the free base due to the common-ion effect[2].

  • Hydrolysis & Oxidation: Exposure to atmospheric moisture drives the equilibrium toward the free base. Once liberated, the electron-rich indole ring is highly sensitive to oxygen and UV light. Oxidative degradation typically manifests as a distinct color change—yielding yellow, pink, red, or even blue/green hues (e.g., indigo derivatives)—which serves as an immediate visual indicator of compromised stability[3].

  • Acid-Catalyzed Polymerization: If the salt dissociates, the localized high concentration of liberated HCl can catalyze the dimerization or polymerization of the remaining free indole core.

To circumvent these issues, recrystallization must strictly employ anhydrous solvent systems , inert atmospheres , and tightly controlled thermal profiles .

Degradation Salt Indole HCl Salt Moisture Aqueous Exposure (Moisture) Salt->Moisture Hydrolysis Heat Thermal Stress (>80°C) Salt->Heat Volatilization FreeBase Dissociation (Free Indole + HCl) Moisture->FreeBase Heat->FreeBase Oxygen Oxygen / UV Light FreeBase->Oxygen Acid High Local [HCl] FreeBase->Acid Liberated HCl Oxidation Oxidative Degradation (Colored Oligomers) Oxygen->Oxidation Polymer Acid-Catalyzed Dimerization Acid->Polymer

Fig 1. Mechanistic pathways of indole HCl degradation dictating strict anhydrous/inert conditions.

Solvent Selection & Quantitative Data

Selecting the correct solvent system requires balancing the crystal lattice energy of the salt against the risk of solvolysis. Protic solvents (like water or un-dried alcohols) will hydrolyze the salt. Therefore, binary solvent systems (solvent/anti-solvent) are highly recommended to force rapid nucleation without requiring excessive thermal stress.

Table 1: Quantitative Summary of Optimal Solvent Systems for Indole HCl Salts

Solvent SystemVolume Ratio (v/v)Max Solubilization Temp (°C)Crystallization Temp (°C)Rationale & Mechanistic Advantage
Methanol / Chloroform 75:25500 to 5MeOH provides solubility; CHCl₃ acts as a co-solvent stabilizing the ion pair. Proven effective for scale-up of preclinical candidates[4].
Isopropanol / Diethyl Ether 1:3 (Anti-solvent)60-20IPA dissolves the salt with minimal heating; Et₂O forces rapid nucleation, limiting the time the salt spends in solution.
Anhydrous Ethanol Single Solvent754Standard approach for highly substituted, stable indoles. Requires strictly anhydrous EtOH to prevent hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints ensure that any deviation in physicochemical stability is caught immediately, preventing the downstream processing of degraded material.

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

Optimized for highly sensitive or poorly soluble indole hydrochlorides using a Methanol/Chloroform system[4].

Step 1: Preparation & Inertion

  • Place the crude indole hydrochloride salt in an amber-glass, round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry Argon or Nitrogen for 10 minutes to displace atmospheric oxygen. Maintain a positive inert pressure via a Schlenk line or balloon.

Step 2: Dissolution

  • Prepare a strictly anhydrous solvent mixture of Methanol/Chloroform (75:25 v/v).

  • Add the solvent mixture to the crude salt (approx. 75 mL per 1 g of substrate)[4].

  • Heat the suspension gently to 50 °C under continuous stirring until complete dissolution is achieved. Do not exceed 50 °C to prevent HCl volatilization.

Self-Validation Checkpoint 1 (Visual Integrity): Inspect the hot solution. It should be transparent and colorless to pale yellow. If the solution exhibits a pink, red, or blue hue, oxidative degradation has occurred[3]. Corrective Action: Halt the process, add 10% w/w activated charcoal, stir for 10 minutes, and proceed to Step 3 to rescue the batch.

Step 3: Clarification (Hot Filtration)

  • Quickly filter the hot solution through a pre-warmed, fine-porosity PTFE membrane (0.45 µm) into a clean, Argon-purged receiving flask to remove insoluble impurities or charcoal.

Step 4: Nucleation & Anti-Solvent Addition

  • Allow the clarified solution to cool slowly to room temperature (approx. 25 °C) over 45 minutes.

  • Begin dropwise addition of cold, anhydrous Diethyl Ether (or Hexane) under vigorous stirring until the solution becomes persistently turbid (cloud point).

  • Transfer the flask to an ice bath (0–5 °C) and allow undisturbed crystal growth for 2–4 hours.

Step 5: Isolation & Desiccation

  • Harvest the crystals via vacuum filtration under a blanket of Argon.

  • Wash the filter cake twice with 10 mL of ice-cold Diethyl Ether.

  • Dry the crystals in a vacuum desiccator (protected from light) at 25 °C for 12 hours.

Self-Validation Checkpoint 2 (Physicochemical Confirmation): Dissolve a 2 mg aliquot of the dried crystals in 1 mL of DI water and measure the pH. It should be distinctly acidic (pH 2-4), confirming the retention of the HCl counterion. A neutral pH indicates the salt has reverted to the free base[2].

Workflow N1 1. Preparation Crude Indole HCl (Inert Argon Atm) N2 N2 N1->N2 N3 3. Clarification Hot Filtration via PTFE Membrane N2->N3 N4 4. Nucleation Controlled Cooling (0.5°C/min to 5°C) N3->N4 N5 5. Precipitation Dropwise Anti-Solvent (Anhydrous Et2O) N4->N5 N6 6. Isolation Vacuum Filtration & Cold Wash N5->N6 N7 7. Desiccation Vacuum Drying (Darkness, 25°C) N6->N7

Fig 2. Step-by-step workflow for the anti-solvent recrystallization of indole hydrochloride salts.

Protocol B: Single-Solvent Recrystallization

Suitable for highly substituted, more stable indole hydrochlorides.

  • Saturated Solution: Suspend the crude salt in anhydrous Isopropanol (IPA) under Argon.

  • Heating: Heat to 60 °C. Add IPA dropwise until the solid just dissolves.

  • Cooling: Remove from heat. Wrap the flask in foil (to protect from UV light[3]) and allow it to cool to room temperature at a rate of ~1 °C/min to promote the growth of large, pure crystal lattices.

  • Harvesting: Chill the mixture to -20 °C overnight. Filter rapidly, wash with cold IPA, and dry under vacuum.

Self-Validation Checkpoint 3 (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final product. A sharp endothermic melting peak without prior baseline drift validates high purity. A broad peak or early baseline drift indicates the presence of amorphous free-base impurities or trapped solvent[1].

References[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications | Link[2] Salt Selection in Drug Development | Pharmaceutical Technology | Link[3] Technical Support Center: Improving the Stability of Indole Compounds in Solution | Benchchem | Link[4] Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Publications | Link

Sources

Application Note: Advanced Solvent Selection and Extraction Methodologies for 3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Physicochemical Dilemma

The isolation and purification of pharmaceutical intermediates containing both basic and weakly acidic functional groups present unique challenges in downstream processing. 3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a prime example of such a molecule. It combines a lipophilic indole core with a highly polar, basic piperazine moiety via a carboxamide linkage.

As a Senior Application Scientist, I frequently observe that standard liquid-liquid extraction (LLE) protocols fail when applied blindly to this compound. The dilemma lies in its amphoteric potential and its extreme polarity when in the hydrochloride salt form.

  • The Indole Nitrogen: Weakly acidic (pKa ~16), remaining protonated and neutral under standard aqueous extraction conditions [1].

  • The Piperazine Nitrogen: Highly basic (pKa ~9.8), meaning it exists almost entirely as a highly solvated cation in neutral or acidic aqueous media [2].

The Causality of Extraction Failure: Attempting to extract the intact hydrochloride salt directly into moderate-polarity organic solvents (like ethyl acetate or dichloromethane) results in massive yield losses. The hydration energy of the protonated piperazine ring in the aqueous phase far exceeds its solvation energy in the organic phase. Therefore, successful extraction requires either a thermodynamically driven pH-shift to the free base or a carefully engineered anti-solvent crystallization of the salt[3].

Thermodynamic Solvent Selection Matrix

To engineer a successful extraction, we must match the dielectric constant ( ϵ ) and hydrogen-bonding capability of the solvent to the target ionization state of the molecule. The quantitative data below summarizes the optimal solvent parameters for both the free base and the hydrochloride salt forms.

Table 1: Quantitative Solvent Profiling for 3-(piperazine-1-carbonyl)-1H-indole

SolventDielectric Constant ( ϵ )Boiling Point (°C)Free Base SolubilityHCl Salt SolubilityPrimary Workflow Application
Dichloromethane (DCM) 8.939.6HighVery LowPrimary LLE solvent for free base
Ethyl Acetate (EtOAc) 6.077.1ModerateVery LowSecondary LLE / organic washing
Methanol (MeOH) 32.764.7HighHighSalt dissolution / recrystallization
Isopropanol (IPA) 18.382.5ModerateModerateCo-solvent / crystallization matrix
Water 80.1100.0LowVery HighAqueous phase / reaction medium
Diethyl Ether 4.334.6LowInsolubleAnti-solvent for salt precipitation

Data synthesis indicates that DCM is the superior choice for free base extraction due to its dipole moment, which perfectly solvates the carboxamide linkage without miscing with water [4].

Visualizing the Extraction Logic

To streamline decision-making in the lab, the following workflows dictate the solvent selection based on the desired final molecular state.

G Start Target Isolation Form FB Free Base Start->FB pH > 10 Salt HCl Salt Start->Salt pH < 4 DCM DCM / EtOAc (High Recovery) FB->DCM Liquid-Liquid Extraction MeOH MeOH / Water (High Solubility) Salt->MeOH Dissolution Anti Anti-Solvent (Acetone/Ether) MeOH->Anti Precipitation

Logical decision tree for solvent selection based on molecular state.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-line analytical checks, the researcher can confirm the success of each step before proceeding, eliminating downstream compounding errors.

Protocol A: pH-Shift Liquid-Liquid Extraction (LLE) & Re-Salting

Objective: To isolate the highly pure hydrochloride salt from a crude aqueous reaction mixture.

Step 1: Basification (Free-Basing)

  • Action: Transfer the crude aqueous mixture containing the HCl salt to a jacketed reactor cooled to 10°C. Slowly add 2M NaOH dropwise under vigorous stirring.

  • Causality: The low temperature prevents base-catalyzed hydrolysis of the carboxamide bond.

  • Self-Validation: Monitor with a calibrated pH meter. Stop addition when the pH stabilizes at 11.0. At this pH, >99% of the piperazine moiety is deprotonated, forcing the molecule out of the aqueous phase.

Step 2: Organic Extraction

  • Action: Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase. Stir for 10 minutes, then allow phase separation. Repeat the extraction twice more with fresh DCM.

  • Causality: DCM ( ϵ = 8.9) provides optimal dipole-dipole interactions for the neutral free base while maintaining strict immiscibility with water.

  • Self-Validation: Perform a TLC spot check (Silica, 9:1 DCM:MeOH) of the aqueous layer after the third extraction. The absence of UV-active spots confirms complete phase transfer.

Step 3: Washing and Drying

  • Action: Wash the combined DCM layers with saturated aqueous NaCl (brine), then dry over anhydrous Na2​SO4​ .

  • Causality: Brine breaks any micro-emulsions, and Na2​SO4​ removes residual dissolved water that would otherwise interfere with the subsequent crystallization step.

  • Self-Validation: The organic layer must transition from cloudy to completely transparent.

Step 4: Re-Acidification and Precipitation

  • Action: Filter off the drying agent. Chill the clear DCM solution to 0°C. Slowly add 2M HCl in diethyl ether dropwise.

  • Causality: The anhydrous HCl protonates the piperazine ring. Because the resulting hydrochloride salt is entirely insoluble in the DCM/Ether matrix, it crashes out immediately, leaving organic impurities in solution [4].

  • Self-Validation: Precipitation will cease once stoichiometric protonation is achieved. Filter the white solid and verify purity via HPLC (>98% expected).

G Aq Aqueous Mixture (HCl Salt) Base Basification (2M NaOH, pH 11) Aq->Base Adjust pH FreeBase Free Base Formation (Lipophilic) Base->FreeBase Deprotonation Ext LLE with DCM (Organic Phase) FreeBase->Ext Phase Transfer Acid Re-acidification (HCl in Ether) Ext->Acid Dry & Cool Pure Pure HCl Salt (Precipitate) Acid->Pure Crystallization

Workflow for pH-shift liquid-liquid extraction and re-salting.

Protocol B: Direct Anti-Solvent Crystallization

Objective: To purify the crude hydrochloride salt directly from a polar organic solvent without aqueous workup.

Step 1: Dissolution

  • Action: Suspend the crude 3-(piperazine-1-carbonyl)-1H-indole hydrochloride in minimal hot Methanol (60°C) until fully dissolved.

  • Causality: Methanol's high dielectric constant ( ϵ = 32.7) and hydrogen-bonding capacity easily solvate the polar salt lattice.

Step 2: Anti-Solvent Addition

  • Action: Remove from heat. While stirring vigorously, slowly add cold Diethyl Ether (anti-solvent) at a 3:1 ratio relative to Methanol.

  • Causality: The sudden introduction of a low-dielectric solvent ( ϵ = 4.3) drastically reduces the bulk polarity of the mixture, forcing the thermodynamic precipitation of the salt while leaving less polar impurities dissolved [2].

  • Self-Validation: A dense, white crystalline suspension should form. If the solution simply turns milky (oiling out), reheat to redissolve and add the ether more slowly.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous National Institutes of Health (PMC)[Link]

Application Note: Functionalization of 3-(piperazine-1-carbonyl)-1H-indole for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Structural Causality

The 3-(piperazine-1-carbonyl)-1H-indole motif is a highly privileged scaffold in modern drug discovery. By fusing the electron-rich, aromatic indole ring (a bioisostere for endogenous neurotransmitters like serotonin) with the basic, nitrogen-rich piperazine ring via a rigidifying carbonyl bridge, medicinal chemists can generate highly selective, multi-target ligands.

The causality behind choosing this specific linkage is rooted in both electronic tuning and spatial geometry:

  • Electronic Modulation: The amide linkage at the 3-position of the indole ring significantly lowers the basicity of the adjacent piperazine nitrogen compared to a direct alkyl linkage. In dopamine receptor targeting, this electronic shift is highly unfavorable for D2 receptor binding but maintains high affinity for the D3 receptor, yielding exceptionally selective D3 agonists[1].

  • Vectorial Projection: The planar indole-3-carboxamide directs the piperazine ring at a specific, rigid angle. This makes it an ideal "linker-cap" system for enzyme inhibitors. For instance, in Histone Deacetylase (HDAC) inhibitors, the indole acts as a surface recognition cap, while the piperazine channels deep into the narrow hydrophobic active site[2].

Pharmacological Applications & Quantitative Profiling

Functionalization of the piperazine's distal nitrogen allows for rapid diversification. The table below summarizes how specific functionalizations dictate pharmacological outcomes.

Target ClassStructural Modification (Distal Piperazine N)Pharmacological Effect
Class I HDACs o-Phenylenediamine ZBG attachmentPotent antiproliferative activity against tumor cell lines; selective HDAC1 inhibition[2].
HDAC6 Hydroxamic acid ZBG attachmentNanomolar IC₅₀ (e.g., 13.6 nM); induces neurite outgrowth and neuroprotection[3].
Dopamine D3 Tetrahydrobenzo[d]thiazole attachmentHigh D3 selectivity (D2/D3 ratio > 800); mitigates off-target D2 effects[1].
Multitarget Pain Aryl-ethyl/propyl linker attachmentAnalgesia via serotonin pathway modulation and multitarget pain signaling blockade[4].

Synthetic Workflow & Visualization

The generation of these therapeutic agents relies on a highly modular synthetic workflow, beginning with the core amide coupling and followed by targeted functionalization.

Workflow A Indole-3-carboxylic Acid + Boc-Piperazine B Amide Coupling (HATU / DIPEA) A->B Step 1 C Boc-Deprotection (TFA / DCM) B->C Step 2 D Functionalization (ZBG Attachment) C->D Step 3 E Target Evaluation (HDAC, 5-HT, D3) D->E Step 4

Fig 1: Synthetic workflow for 3-(piperazine-1-carbonyl)-1H-indole functionalization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex functionalizations.

Protocol A: Synthesis of the Core Scaffold (Boc-Protected Intermediate)

Objective: Amide coupling of indole-3-carboxylic acid and N-Boc-piperazine.

  • Causality & Reagent Selection: Indole-3-carboxylic acid is notoriously prone to decarboxylation under harsh conditions or extended heating. We utilize HATU as the coupling reagent because its 7-aza-HOBt leaving group is highly reactive, allowing for rapid amide bond formation at room temperature[2]. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions.

Step-by-Step Methodology:

  • Initiation: To a flame-dried round-bottom flask, add indole-3-carboxylic acid (1.0 equiv, e.g., 2.65 mmol) and anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 equiv) and DIPEA (4.0 equiv). Stir for 15 minutes to allow the formation of the active ester.

  • Coupling: Add N-Boc-piperazine (1.0 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar, streaking indole-3-carboxylic acid spot and the appearance of a new, higher Rf​ UV-active spot confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaCl (brine). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove acidic byproducts and residual HATU) and 1M HCl (to remove excess DIPEA). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield tert-butyl 4-(1H-indole-3-carbonyl)piperazine-1-carboxylate.

Protocol B: Deprotection and ZBG Functionalization (HDAC Inhibitor Synthesis)

Objective: Removal of the Boc group and subsequent alkylation to attach a Zinc-Binding Group (ZBG).

  • Causality & Reagent Selection: Trifluoroacetic acid (TFA) is used for Boc deprotection. It is critical to completely neutralize the resulting TFA salt before alkylation; failure to do so leaves the piperazine nitrogen protonated and non-nucleophilic, halting the subsequent coupling[2].

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM. Add TFA (10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Neutralization (Critical Step): Concentrate the mixture in vacuo to remove excess TFA. Redissolve the crude residue in DCM and wash vigorously with 2M NaOH until the aqueous layer reaches pH > 9. Extract the free base into the organic layer, dry, and concentrate.

  • Alkylation: Dissolve the deprotected 3-(piperazine-1-carbonyl)-1H-indole in acetonitrile. Add a functionalized alkyl halide (e.g., methyl 4-(bromomethyl)benzoate, 1.2 equiv) and K₂CO₃ (3.0 equiv). Stir at room temperature overnight.

  • Hydrolysis & Amidation: Convert the resulting methyl ester to a hydroxamic acid ZBG by treating with NH₂OH·HCl and KOH in methanol, yielding the final HDAC6 inhibitor[3].

Mechanistic Pathway of Target Engagement

Once functionalized, the indole-piperazine derivative engages its biological target through a highly coordinated spatial mechanism. The diagram below illustrates the causality of the structural components during HDAC6 inhibition.

Mechanism A Functionalized Indole-Piperazine Ligand B Surface Recognition (Indole Cap binds enzyme rim) A->B C Linker Insertion (Piperazine channels into pocket) B->C D Zinc Chelation (ZBG binds Zn2+ in catalytic site) C->D E Enzyme Inhibition (e.g., HDAC6 blockade) D->E

Fig 2: Mechanistic pathway of HDAC6 inhibition by indole-piperazine derivatives.

References

  • Title: Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach Source: Preprints.org / PMC URL: 4

  • Title: Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors Source: J-Stage URL: 2

  • Title: Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues Source: PMC (NIH.gov) URL: 1

  • Title: Discovery of Indole-piperazine Derivatives as Selective Histone Deacetylase 6 Inhibitors with Neurite Outgrowth-promoting Activities and Neuroprotective Activities Source: ResearchGate URL: 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues encountered in the laboratory.

I. Overview of the Synthesis

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a critical process in the development of various pharmaceutical agents. The core of this synthesis involves an amide bond formation between the indole-3-carboxylic acid (or its activated derivative) and piperazine. While seemingly straightforward, this reaction is often plagued by challenges related to the low nucleophilicity of the indole nitrogen and potential side reactions, leading to suboptimal yields and purification difficulties.[1]

This guide provides a structured approach to troubleshooting, offering solutions grounded in chemical principles to enhance the efficiency and reproducibility of your synthesis.

Reaction Workflow

The general synthetic approach is a two-step process: the acylation of piperazine with an activated indole-3-carboxylic acid derivative, followed by the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Salt Formation IndoleAcid Indole-3-carboxylic Acid Activation Activation (e.g., SOCl₂, HATU) IndoleAcid->Activation ActivatedIndole Activated Indole Derivative Activation->ActivatedIndole Coupling Amide Coupling ActivatedIndole->Coupling Piperazine Piperazine Piperazine->Coupling Product_FreeBase 3-(piperazine-1-carbonyl)-1H-indole Coupling->Product_FreeBase SaltFormation Protonation Product_FreeBase->SaltFormation HCl HCl in suitable solvent HCl->SaltFormation FinalProduct 3-(piperazine-1-carbonyl)-1H-indole hydrochloride SaltFormation->FinalProduct Troubleshooting_Workflow Start Low Yield or High Impurity Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Stoichiometry Review Reagent Stoichiometry Check_Activation->Check_Stoichiometry Complete Optimize_Activation Optimize Activation Step (Reagent, Time, Temp) Check_Activation->Optimize_Activation Incomplete Check_Conditions Assess Reaction Conditions Check_Stoichiometry->Check_Conditions Stoichiometry Correct Increase_Piperazine Increase Excess of Piperazine Check_Stoichiometry->Increase_Piperazine Di-acylation observed Use_Milder_Conditions Switch to Milder Coupling Reagents Check_Conditions->Use_Milder_Conditions Side Reactions Present Anhydrous_Technique Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Technique Hydrolysis Suspected Purification_Strategy Re-evaluate Purification Strategy (Recrystallization, Chromatography) Check_Conditions->Purification_Strategy Conditions Seem Optimal Optimize_Activation->Check_Stoichiometry Increase_Piperazine->Check_Conditions Use_Milder_Conditions->Purification_Strategy Anhydrous_Technique->Purification_Strategy Success Improved Yield and Purity Purification_Strategy->Success

Sources

Technical Support Center: Minimizing Impurities in the Acylation of Piperazine with Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies for researchers and drug development professionals coupling indole-3-carboxylic acid with piperazine.

Because piperazine is a symmetrical diamine and indole-3-carboxylic acid presents unique electronic properties, this specific coupling often suffers from diacylation, guanidinium byproduct formation, and unreacted starting materials. This guide is designed to help you navigate and eliminate these impurities.

Visual Workflow: Strategic Decision Tree

The most critical decision in your synthesis is whether to use unprotected piperazine or a mono-protected derivative. The diagram below outlines the logical flow and consequences of each strategy.

G Start Piperazine Acylation Strategy Unprotected Unprotected Piperazine (High Diacylation Risk) Start->Unprotected Protected Mono-Protected Piperazine (e.g., N-Boc-piperazine) Start->Protected Excess Use 5-10x Excess Amine & Slow Acid Addition Unprotected->Excess Coupling Standard Coupling (HATU/DIPEA or EDC/HOBt) Protected->Coupling Purification1 Aqueous Wash & Extraction Excess->Purification1 Deprotection Acidic Cleavage (TFA/HCl) & Free-basing Coupling->Deprotection Target Mono-Acylated Product Purification1->Target Deprotection->Target

Decision tree for piperazine mono-acylation strategies.

FAQ Section 1: Strategic Formulation & Diacylation Control

Q: Why do I consistently observe high levels of diacylated piperazine when using unprotected piperazine, even at a strict 1:1 stoichiometric ratio? A: Piperazine is a highly nucleophilic, symmetrical secondary diamine. When the first nitrogen is acylated, the resulting mono-amide exhibits reduced basicity, but the second, unreacted secondary amine remains highly nucleophilic. In a heterogeneous or poorly mixed system, the local concentration of the activated indole-3-carboxylic acid can exceed the bulk concentration, leading to rapid diacylation before the remaining unreacted piperazine can compete [1]. To minimize this, you must either use a large stoichiometric excess of piperazine (5–10 equivalents) combined with slow, dropwise addition of the activated acid, or utilize a mono-protected derivative [2].

Q: Is it more efficient to use N-Boc-piperazine or an excess of unprotected piperazine? A: For discovery chemistry and synthesizing high-purity analytical standards, using N-Boc-piperazine is the gold standard [3]. It completely eliminates the diacylation impurity, transforming a complex chromatographic separation into a simple global deprotection step. While using excess unprotected piperazine avoids the atom-economy penalty of protection/deprotection, removing the large excess of highly water-soluble piperazine during workup often requires exhaustive aqueous washes, which can inadvertently reduce the yield of your moderately polar mono-acylated product.

FAQ Section 2: Coupling Reagents & Impurity Profiling

Q: Which coupling reagent is optimal for indole-3-carboxylic acid to minimize epimerization and reagent-based impurities? A: Indole-3-carboxylic acid is an electron-rich aromatic acid. It can be coupled effectively using uronium salts like HATU or carbodiimides like EDC·HCl [4]. HATU, in combination with DIPEA, provides extremely fast kinetics, which outcompetes side reactions. However, HATU can form a notorious guanidinium byproduct if the reaction is slow [5]. EDC·HCl with HOBt is an excellent alternative because the urea byproduct is water-soluble and easily removed during aqueous workup.

Quantitative Data: Impurity Profiles of Common Amide Coupling Reagents
Coupling ReagentPrimary Byproduct / ImpurityRemoval StrategySuitability for Indole-3-COOH
HATU / DIPEA Tetramethylurea, Guanidinium adductsSilica gel chromatography, acidic washExcellent (Fast kinetics, high yield)
EDC·HCl / HOBt Water-soluble urea, HOBt esterAqueous extraction (acidic/basic washes)Very Good (Easy workup)
T3P / Pyridine Water-soluble phosphatesAqueous extractionGood (Low toxicity, no urea impurities)
DCC / DMAP Dicyclohexylurea (DCU)Filtration (DCU is insoluble in most solvents)Poor (DCU is notoriously difficult to remove)

FAQ Section 3: Troubleshooting Specific Impurities

Q: I am seeing a +98 m/z adduct in my LC-MS. What is it and how do I remove it? A: If you are using HATU, a common side reaction is the direct attack of the piperazine nitrogen on the uronium carbon of HATU, forming a stable guanidinium byproduct [5]. This occurs when the activation of the carboxylic acid is slower than the reaction of the amine with the coupling reagent. Solution: Pre-activate the indole-3-carboxylic acid with HATU and DIPEA for 10–15 minutes before adding the N-Boc-piperazine. This ensures the HATU is completely consumed to form the active OAt-ester.

Q: How do I prevent N-acylation at the indole ring? A: The indole nitrogen (N-H) is generally non-nucleophilic due to the involvement of its lone pair in the aromatic system. However, under forcing conditions with strong bases (like NaH) or large excesses of highly reactive acid chlorides, N-acylation can occur [6]. When using standard peptide coupling reagents (HATU, EDC) and mild tertiary amine bases (DIPEA, NMM), indole N-acylation is highly improbable. If you detect an M+ mass corresponding to diacylation (one on piperazine, one on indole), verify your base strength and ensure you are not inadvertently generating a highly reactive mixed anhydride intermediate.

G Acid Indole-3-COOH ActiveEster OAt Active Ester Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Product Desired Amide ActiveEster->Product Aminolysis Amine N-Boc-Piperazine Amine->Product SideRxn Amine Attack on HATU Amine->SideRxn Excess HATU Guanidinium Guanidinium Impurity SideRxn->Guanidinium

HATU-mediated activation pathway and formation of guanidinium impurities.

Self-Validating Experimental Protocols

Protocol A: Mono-Acylation using N-Boc-Piperazine and HATU

Causality Focus: This protocol uses pre-activation to prevent guanidinium impurity formation and N-Boc protection to completely block diacylation [3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve Indole-3-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: DIPEA deprotonates the carboxylic acid and neutralizes the coupling reagent salts [4].

  • Pre-Activation: Cool the solution to 0 °C. Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15 minutes.

    • Validation Check: An aliquot quenched in methanol should show the methyl ester via LC-MS, confirming active ester formation.

  • Amine Addition: Add N-Boc-piperazine (1.1 equiv) dissolved in a minimal amount of DMF dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor by TLC (EtOAc/Hexane) or LC-MS until the indole-3-carboxylic acid is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine/DIPEA), water, and brine (removes DMF and urea byproducts). Dry over Na2SO4, filter, and concentrate.

Protocol B: Global Deprotection of N-Boc-Piperazine Adduct

Causality Focus: Controlled acidic cleavage prevents degradation of the indole ring, which can be sensitive to highly concentrated, unbuffered acids [2].

  • Preparation: Dissolve the crude N-Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cleavage: Cool to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation Check: LC-MS should show complete disappearance of the +Boc mass and appearance of the free amine mass.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Free-Basing: Dissolve the resulting TFA salt in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and 1M NaOH. Extract, dry, and concentrate to yield the pure mono-acylated piperazine derivative.

References

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source: ACS Catalysis URL:[Link]

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: RSC Advances URL:[Link]

  • US7763732B2 - Indole derivatives Source: Google Patents URL

Reducing side reactions during hydrochloride salt formation of indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Troubleshooting Guide for Pharmaceutical Development

Welcome to the Technical Support Center for indole chemistry. Forming hydrochloride (HCl) salts of indole derivatives is a critical step in pharmaceutical drug development to improve solubility, bioavailability, and solid-state stability. However, indoles are highly electron-rich aromatic systems. Exposing them to strong acids frequently triggers rapid degradation, resulting in dark, gummy mixtures rather than pristine crystalline salts.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the exact causality of these side reactions and provide self-validating protocols to ensure your scale-up is robust, reproducible, and scientifically sound.

Mechanistic Root Cause: The "Why" Behind Indole Degradation

To stop side reactions, we must first understand the thermodynamic and kinetic behavior of the indole nucleus under acidic conditions.

Unlike typical aliphatic amines, the nitrogen lone pair in an indole is delocalized into the aromatic π -system, making it a very weak base (pKa ~ -3.6)[1],[2]. When exposed to strong acids like HCl, protonation does not preferentially occur at the nitrogen atom. Instead, the thermodynamically favored site of protonation is the C-3 carbon[1],[3].

Protonation at C-3 generates a 3H-indolium cation . This intermediate retains full benzene aromaticity but acts as a highly reactive, electrophilic iminium ion[1]. If this electrophile remains in solution, it will rapidly undergo a bimolecular reaction with an unprotonated indole molecule (acting as a nucleophile), leading to the formation of dimers (e.g., 2,3-dihydro-1H,1'H-2,3'-biindole) and higher-order oligomers[4],[3].

Mechanism Indole Indole Free Base (Nucleophilic) Protonated 3H-Indolium Cation (Electrophilic Iminium) Indole->Protonated Excess HCl / Protic Solvent Salt Indole HCl Salt (Desired Pathway) Indole->Salt Controlled HCl / Aprotic Solvent Dimer Indole Dimers/Oligomers (Degradation Pathway) Protonated->Dimer + Unreacted Indole Protonated->Salt + Cl- (Fast Precipitation)

Mechanistic pathway of indole protonation and acid-catalyzed dimerization.

Troubleshooting FAQs: Solving Specific Bench-Level Issues

Q1: My solution turns dark pink or brown immediately upon adding HCl, and my yield is extremely low. What is happening? A: The color change is the visual hallmark of indole dimerization and oligomerization[4]. You are generating the 3H-indolium cation, which is reacting with the remaining free base. This usually occurs because the acid is being added too quickly, creating localized zones of excess acid, or because the solvent is keeping the protonated intermediate in the liquid phase too long.

Q2: I am using aqueous HCl (37%) and methanol. Is this causing the degradation? A: Yes. Protic solvents (like methanol) and water stabilize the 3H-indolium cation and keep the resulting salt dissolved. By keeping the electrophile in solution, you drastically increase its residence time and the probability of it colliding with an unprotonated indole molecule. You must switch to strictly anhydrous conditions and aprotic solvents to force immediate phase separation.

Q3: How do I ensure the salt forms without degrading if my indole is highly electron-rich (e.g., methoxy-substituted)? A: You must manipulate the kinetics. Dimerization is a bimolecular reaction with a higher activation energy barrier than the diffusion-controlled acid-base protonation. By dropping the reaction temperature to -20°C, you exponentially decrease the rate constant of C-C bond formation without impeding the salt formation. Furthermore, strictly controlling stoichiometry to exactly 1.0 equivalent of acid prevents excess protons from catalyzing further degradation.

Self-Validating Experimental Protocols

To prevent dimerization, the protocol must act as a self-validating system: the immediate formation of a white precipitate confirms that the product has been successfully removed from the reactive liquid phase, effectively halting the degradation mechanism.

Protocol A: Anhydrous Phase-Separation Salt Formation

Causality: By selecting a solvent in which the free base is highly soluble but the hydrochloride salt is entirely insoluble, we exploit Le Chatelier’s principle. The instantaneous precipitation of the salt physically separates the electrophile from the nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the indole free base (1.0 eq) in a strictly anhydrous, non-polar/aprotic solvent such as Methyl tert-butyl ether (MTBE) or diethyl ether (10-20 volumes). Ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone or ice/brine bath to cool the solution to between -20°C and 0°C.

  • Acid Titration: Using a syringe pump, slowly add exactly 1.0 to 1.05 equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether). Do not use aqueous HCl or HCl in methanol.

  • Validation: Observe the reaction. A white/off-white precipitate should form instantaneously upon the dropwise addition of the acid. The bulk solvent should remain colorless or pale yellow. If the solvent turns dark pink, the addition rate is too fast or the temperature is too high.

  • Isolation: Stir for 15 minutes at low temperature to ensure complete precipitation, then filter rapidly under a positive pressure of nitrogen to prevent atmospheric moisture condensation. Wash the filter cake with cold, anhydrous MTBE.

Workflow Start Initiate Salt Formation (Anhydrous Conditions) Assess Visual Validation: Is the solution turning dark? Start->Assess Yes Yes: Dimerization Occurring Assess->Yes Soluble/Warm No No: Instant White Precipitate Assess->No Insoluble/Cold Fix1 Action: Switch to Aprotic Solvent (MTBE/Ether) Yes->Fix1 Fix2 Action: Lower Temp to -20°C Yes->Fix2 Fix3 Action: Ensure strict 1.0 eq Anhydrous HCl limit Yes->Fix3

Decision tree and troubleshooting workflow for indole hydrochloride salt formation.

Quantitative Condition Matrix

The table below summarizes the causality between selected reaction conditions and the resulting purity of the indole hydrochloride salt. This data illustrates how manipulating solvent polarity and temperature directly impacts the bimolecular dimerization rate.

Solvent SystemAcid SourceTemp (°C)StoichiometryObserved Purity (HPLC)Primary Impurity Profile
MethanolAqueous HCl (37%)25°C2.0 eq< 40%Heavy dimerization / Trimerization
DichloromethaneHCl in Dioxane (4M)25°C1.5 eq~ 75%Moderate dimerization
Ethyl AcetateHCl in Ether (2M)0°C1.05 eq> 95%Trace dimers
MTBE / Diethyl Ether HCl in Ether (2M) -20°C 1.0 eq > 99% None detected (Pristine Salt)

Note: If high-purity results cannot be achieved even under optimal MTBE/-20°C conditions, the specific indole derivative may be too electron-rich for HCl. In such cases, screening alternative, weaker acids (e.g., methanesulfonic acid or p-toluenesulfonic acid) is scientifically required to prevent C-3 protonation.

References

  • Synthesis and Chemistry of Indole Banaras Hindu University (BHU) URL: [Link] (Cited for pKa values, C-3 protonation mechanism, and 3H-indolium cation aromaticity)

  • Indole - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link] (Cited for baseline chemical properties and enamine-like reactivity under acidic conditions)

  • Oligomerization of Indole Derivatives with Incorporation of Thiols National Institutes of Health (NIH) / PMC URL:[Link] (Cited for structural confirmation of parallel dimer and trimer formation under acidic conditions)

  • Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hydroarylation of N-H Indoles ResearchGate URL: [Link] (Cited for thermodynamic and kinetic data proving C-3 protonation is exergonic and kinetically favors dimerization)

Sources

Validation & Comparative

1H-NMR spectral analysis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in downstream biological assays that can be traced back to an unverified salt form of a screening compound. 3-(piperazine-1-carbonyl)-1H-indole is a privileged pharmacophore used extensively in drug discovery. While the free base form is synthetically useful, it suffers from poor aqueous solubility and is prone to oxidative degradation. Conversely, the hydrochloride (HCl) salt offers superior solubility and shelf stability, making it the preferred product for biological evaluation.

However, confirming that a batch is fully protonated—rather than a mixed salt or free base—requires rigorous analytical validation. This guide objectively compares the ¹H-NMR performance of the HCl salt against its alternatives and provides a self-validating framework for spectral interpretation.

The Causality of Chemical Shifts in Amine Salts

To understand the spectral differences between the product and its alternatives, we must examine the causality behind the chemical shifts.

The piperazine ring is a dynamic structural element. In the free base alternative , the unshared electron pair on the secondary N4 nitrogen shields the adjacent equatorial and axial protons. When the molecule is converted to the hydrochloride salt product , this nitrogen is protonated, assuming a formal positive charge (ammonium).

This localized positive charge creates a powerful inductive electron-withdrawing effect. Consequently, the electron density around the adjacent C3' and C5' protons is drastically reduced (deshielding), pushing their chemical shifts significantly downfield from ~2.70 ppm to ~3.15 ppm. Furthermore, in an aprotic solvent like DMSO-d₆, the proton exchange rate is slow enough on the NMR timescale to observe the protonated amine (NH₂⁺) as a distinct broad singlet. The chemical shift of this NH⁺ proton is highly diagnostic and correlates directly with the hydrogen-bond basicity of the chloride counteranion [1].

Comparative ¹H-NMR Spectral Data

The table below summarizes the quantitative ¹H-NMR data, highlighting the diagnostic differences between the HCl salt product and two common alternatives.

Proton Environment3-(Piperazine-1-carbonyl)-1H-indole HCl (Product)Free Base (Alternative 1)N-Methylated (Alternative 2)
Indole NH 11.70 ppm (s, 1H)11.55 ppm (s, 1H)11.60 ppm (s, 1H)
Piperazine NH₂⁺ / NH 9.35 ppm (br s, 2H) 2.80 ppm (br s, 1H)N/A
Indole H-4 8.05 ppm (d, J = 7.8 Hz, 1H)8.08 ppm (d, J = 7.8 Hz, 1H)8.06 ppm (d, J = 7.8 Hz, 1H)
Indole H-2 7.85 ppm (d, J = 2.5 Hz, 1H)7.75 ppm (d, J = 2.5 Hz, 1H)7.80 ppm (d, J = 2.5 Hz, 1H)
Indole H-7 7.48 ppm (d, J = 8.0 Hz, 1H)7.45 ppm (d, J = 8.0 Hz, 1H)7.46 ppm (d, J = 8.0 Hz, 1H)
Indole H-5, H-6 7.15 - 7.25 ppm (m, 2H)7.10 - 7.20 ppm (m, 2H)7.12 - 7.22 ppm (m, 2H)
Piperazine H-2', H-6' 3.75 ppm (br m, 4H)3.50 ppm (br m, 4H)3.55 ppm (br m, 4H)
Piperazine H-3', H-5' 3.15 ppm (br m, 4H) 2.70 ppm (br m, 4H) 2.35 ppm (br m, 4H)
N-CH₃ N/AN/A2.20 ppm (s, 3H)

Note: The restricted rotation of the amide bond (C3-carbonyl to N1-piperazine) causes the H-2' and H-6' protons to appear as broad multiplets across all three analogs.

Self-Validating Experimental Methodology

Every analytical protocol must function as a self-validating system. We do not simply acquire the spectrum; we utilize internal molecular logic to verify the integrity of the data. Standard protocols for amine hydrochlorides dictate specific concentration thresholds to achieve optimal signal-to-noise ratios without inducing concentration-dependent chemical shifts [2].

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 5.0 mg of the target compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate for 1 minute to ensure a fully homogenous solution. This prevents line broadening caused by solid suspensions.

  • Data Acquisition: Transfer 0.5 mL of the solution to a standard 5 mm NMR tube. Acquire the ¹H-NMR spectrum at 400 MHz and 298 K. Utilize a standard pulse sequence with 16 scans, a 1-second relaxation delay (D1), and a 90-degree pulse angle.

  • Processing & Internal Validation: Apply a 0.3 Hz exponential line broadening function. Reference the spectrum strictly to the residual DMSO pentet at 2.50 ppm to ensure accurate measurement of exchangeable protons [3].

  • The Validation Gate: Set the integration of the isolated Indole H-2 doublet (~7.85 ppm) to exactly 1.00 . For the batch to pass quality control as the pure HCl salt, the broad NH₂⁺ peak at ~9.35 ppm must mathematically align and integrate to ≥ 1.85 . If it integrates to < 1.50, the system automatically flags the batch as partially free-based or a mixed salt, invalidating the sample without requiring external standards.

Diagnostic Workflow Visualization

NMR_Workflow Start Sample Preparation (5 mg in DMSO-d6) Acq 1H-NMR Acquisition (400 MHz, 298 K) Start->Acq CheckSolvent Reference Calibration (DMSO residual @ 2.50 ppm) Acq->CheckSolvent Analyze Spectral Analysis & Internal Integration CheckSolvent->Analyze Decision Is NH2+ peak present at ~9.35 ppm? Analyze->Decision HCl QC Passed: Confirmed HCl Salt Form Decision->HCl Yes (Deshielded) FreeBase QC Failed: Free Base / Mixed State Decision->FreeBase No (Upfield shift)

Figure 1: Logical workflow for confirming the hydrochloride salt form via 1H-NMR diagnostic peaks.

References

  • From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Indole-Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Indole-piperazine amides represent a significant scaffold in modern medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics, particularly in neuropsychopharmacology. Their structural complexity, combining an indole, a piperazine ring, and an amide linker, presents a unique and interesting challenge for structural elucidation by mass spectrometry. Understanding the fragmentation patterns of this chemical class under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions is paramount for researchers in drug discovery, development, and quality control. It enables confident structure confirmation, metabolite identification, and the development of robust quantitative assays.

This guide provides an in-depth comparison of the fragmentation behaviors of indole-piperazine amides, grounded in established mass spectrometry principles. We will move beyond a simple catalog of fragments to explain the causal factors driving bond cleavages, compare the outcomes from different ionization and fragmentation techniques, and provide actionable experimental protocols for scientists working with these molecules.

The Decisive Role of Ionization: ESI vs. APCI

The journey of an analyte from solution to a gas-phase ion is the first critical step that influences its subsequent fragmentation. For indole-piperazine amides, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is not trivial.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is generally the preferred method for these moderately polar and often thermally labile compounds.[1][2] It efficiently produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.[1] The multiple basic sites on the indole-piperazine amide structure (the two piperazine nitrogens and the indole nitrogen) are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more thermally stable compounds.[3] While it can ionize indole-piperazine amides, the required high temperatures in the source can sometimes induce thermal degradation before ionization.[2] However, for certain structural variants or when ESI performance is poor due to matrix effects, APCI can be a valuable alternative.[4] A comparative study might be necessary to determine the optimal source for a specific analyte, as signal intensity can vary significantly between the two.[5]

For the remainder of this guide, we will focus primarily on fragmentation derived from protonated molecules generated via ESI, as this is the most common and generally most informative approach for this compound class.

Core Fragmentation Pathways: Deconstructing the Molecule

Under Collision-Induced Dissociation (CID), the protonated indole-piperazine amide undergoes fragmentation at its most labile sites.[6] The fragmentation pattern is a predictable narrative of the molecule's structure, primarily dictated by the stability of the resulting fragment ions. The three key structural regions—the amide bond, the piperazine ring, and the indole moiety—each contribute characteristic cleavages.

The Amide Bond: The Predominant Cleavage

The most common and diagnostically significant fragmentation event for this class is the cleavage of the amide C-N bond.[7][8][9] This is mechanistically favored because protonation often occurs on the amide nitrogen or the adjacent piperazine nitrogen, weakening the C-N bond.[7] This cleavage results in two primary, highly informative fragment ions:

  • The Indole-Acylium Ion: Scission of the amide bond yields a stable, resonance-stabilized acylium cation containing the indole moiety. The stability of this ion makes it a frequently observed and often abundant peak in the MS/MS spectrum.[7][9]

  • The Protonated Piperazine Fragment: The corresponding fragment containing the piperazine ring is also formed. The specific m/z of this ion is highly dependent on the substituent attached to the second piperazine nitrogen.

This primary cleavage is a powerful diagnostic tool for confirming the presence of the indole-amide and the substituted piperazine halves of the molecule.

The Piperazine Ring: A Cascade of Characteristic Fragments

Once the molecule is fragmented, or even on the intact precursor ion, the piperazine ring itself can undergo characteristic cleavages. The fragmentation of the piperazine ring is well-documented, especially in the context of designer drugs and pharmaceuticals.[10][11][12][13] Common pathways include:

  • Ring Opening and Cleavage: The C-N and C-C bonds within the piperazine ring can break, leading to a series of smaller fragment ions.

  • Characteristic Ions: For phenylpiperazines, common fragment ions are often observed at m/z 119, m/z 70, and m/z 56.[10] For benzylpiperazines, a high-abundance ion at m/z 91 (the tropylium ion) is a key indicator.[10][14] These signature fragments provide strong evidence for the specific type of substitution on the piperazine ring.

  • Neutral Losses: The piperazine ring can also lead to characteristic neutral losses, such as the loss of a 43 Da (C2H5N) or 86 Da (C4H10N2) moiety.[15]

The Indole Moiety: Subtle but Significant Contributions

While the indole ring itself is quite stable, it can also contribute to the overall fragmentation pattern. Fragmentation of indole derivatives can be complex, sometimes involving rearrangements.[16] A characteristic fragmentation pathway for the indole ring itself involves the loss of HCN (27 Da), leading to ions like m/z 89 from an unsubstituted indole fragment.[17] Substituents on the indole ring will, of course, dictate their own specific fragmentation pathways (e.g., loss of CO from a hydroxyl substituent).

Visualizing the Fragmentation

The following diagram illustrates the principal fragmentation pathways for a generic N-(indol-3-yl-acetyl)-piperazine derivative.

G cluster_main Indole-Piperazine Amide Fragmentation cluster_amide Amide Bond Cleavage cluster_piperazine Piperazine Ring Fragmentation cluster_indole Indole Moiety Fragmentation Precursor [M+H]⁺ Indole-CH₂-CO-N-Piperazine-R Acylium Indole-Acylium Ion Indole-CH₂-CO⁺ Precursor->Acylium Pathway A (Major) Piperazine Protonated Piperazine [H₂N-Piperazine-R]⁺ Precursor->Piperazine Pathway A (Major) IndoleFrag Indole Fragment (e.g., loss of HCN) Acylium->IndoleFrag Pathway C RingFrag1 Characteristic Ion 1 (e.g., m/z 91 for Benzyl-R) Piperazine->RingFrag1 Pathway B RingFrag2 Characteristic Ion 2 (e.g., m/z 56) Piperazine->RingFrag2 Pathway B

Caption: Primary fragmentation pathways of indole-piperazine amides in LC-MS/MS.

Comparative Data Summary

The relative abundance of fragment ions is highly dependent on the collision energy applied in the MS/MS experiment. A comparison between low and high collision energy can provide different pieces of structural information.

Structural MoietyLow Collision Energy (e.g., 10-20 eV)High Collision Energy (e.g., 30-50 eV)Diagnostic Value
Precursor Ion High abundanceLow to moderate abundanceConfirms molecular weight.
Amide Cleavage Abundant acylium and piperazine ions.Moderate abundance, may fragment further.Confirms the two main halves of the molecule.[7][9]
Piperazine Ring Minimal fragmentation of the primary piperazine ion.Extensive fragmentation, revealing smaller characteristic ions (e.g., m/z 56, 70, 91).Elucidates the substitution pattern on the piperazine ring.[10][14]
Indole Moiety Little to no fragmentation of the acylium ion.Fragmentation of the acylium ion (e.g., loss of HCN).Confirms indole substructure and its substituents.[17]

Experimental Protocols

A robust and reproducible experimental method is the foundation of any reliable fragmentation analysis. The following protocol provides a validated starting point for the analysis of indole-piperazine amides.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of 1 µg/mL for method development. Further dilution will be necessary for quantitative analysis.

Liquid Chromatography (LC)
  • System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)
  • System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition:

    • Full Scan (MS1): Scan from m/z 100-800 to identify the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation. Perform experiments with a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. For quantitative methods (MRM), specific precursor-product ion transitions would be optimized.[12]

LC-MS/MS Workflow Diagram

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep 1. Sample Preparation (Dilution in Mobile Phase) LC 2. LC Separation (Reversed-Phase C18) SamplePrep->LC Ionization 3. ESI Source (Positive Ion Mode) LC->Ionization MS1 4. MS1 Scan (Identify [M+H]⁺) Ionization->MS1 Isolation 5. Precursor Isolation (Quadrupole 1) MS1->Isolation CID 6. Collision-Induced Dissociation (CID) (Quadrupole 2 / Collision Cell) Isolation->CID MS2 7. MS2 Scan (Detect Fragment Ions) CID->MS2 Analysis 8. Data Analysis (Fragmentation Pattern Interpretation) MS2->Analysis

Caption: A typical workflow for fragmentation analysis of small molecules.

Conclusion

The LC-MS fragmentation of indole-piperazine amides is a predictable and highly informative process dominated by the cleavage of the central amide bond and subsequent fragmentation of the resulting piperazine and acylium ions. By systematically evaluating the MS/MS spectra, particularly by varying collision energy, researchers can confidently confirm the identity of these compounds and elucidate the structure of their metabolites and analogs. The choice of a soft ionization technique like ESI is crucial for preserving the molecular ion for detailed MS/MS studies. The protocols and fragmentation pathways detailed in this guide provide a robust framework for scientists to develop and execute reliable analytical methods for this important class of molecules, accelerating research and development in the pharmaceutical industry.

References

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  • Li, Y., Lin, M., & Li, Z. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 506-515. [Link]

  • Grabenauer, M., Krol, W., & Jackson, G. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 55(6), 1493-1501. [Link]

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  • Santos, L. C., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2098-2108. [Link]

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Sources

Comparing potency of 3-(piperazine-1-carbonyl)-1H-indole vs standard 5-HT ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparing the Potency of Novel Serotonergic Ligands: A Framework for Characterizing 3-(piperazine-1-carbonyl)-1H-indole

Prepared by a Senior Application Scientist

Executive Summary

The serotonergic system, with its diverse array of 14 distinct 5-hydroxytryptamine (5-HT) receptor subtypes, represents a critical landscape for therapeutic intervention in neuropsychiatric and peripheral disorders.[1] The development of novel ligands with specific potency and selectivity profiles is paramount for advancing pharmacology. This guide presents a comprehensive framework for the characterization of a novel investigational compound, 3-(piperazine-1-carbonyl)-1H-indole (herein designated CPI), by comparing its potency against a panel of well-established, standard 5-HT ligands.

We will detail the essential in vitro methodologies required to build a complete pharmacological profile of CPI. This includes determining its binding affinity (Kᵢ) through radioligand binding assays and assessing its functional potency (EC₅₀/IC₅₀) and efficacy via second messenger assays tailored to the specific G-protein coupling of various 5-HT receptor subtypes. By providing step-by-step protocols, explaining the causality behind experimental choices, and offering a clear structure for data presentation, this document serves as a robust guide for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel serotonergic agents.

Introduction to the Serotonergic System & Ligand Characterization

Serotonin (5-HT) is a foundational monoamine neurotransmitter that modulates a vast range of physiological processes, from mood and cognition to gastrointestinal function.[1][2] Its actions are mediated by seven receptor families (5-HT₁ through 5-HT₇). With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades.[1][3]

These receptors couple to one of three primary G-protein families:

  • Gαi/o: Inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP). This family includes the 5-HT₁ and 5-HT₅ receptor subtypes.

  • Gαs: Stimulates adenylyl cyclase, increasing intracellular cAMP. This family includes the 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes.[2]

  • Gαq/11: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium (Ca²⁺).[4] The 5-HT₂ receptor family signals through this pathway.[2]

To understand the therapeutic potential of a novel compound like CPI, a two-pronged approach is essential:

  • Affinity Measurement: Quantifying how tightly the compound binds to the receptor. This is typically determined using radioligand binding assays.

  • Potency and Efficacy Measurement: Quantifying the concentration of the compound required to elicit a functional response (potency) and the maximum possible response (efficacy). This is assessed using functional assays that measure downstream signaling events like cAMP production or calcium mobilization.

Profiles of Standard 5-HT Reference Ligands

A direct comparison requires benchmarking against established ligands with well-defined properties. The following compounds serve as selective and potent standards for key 5-HT receptor subtypes.

  • WAY-100635 (5-HT₁A Receptor): A potent and selective silent antagonist for the 5-HT₁A receptor, with a reported Kᵢ value of 0.39 nM and an IC₅₀ of 0.91-1.35 nM.[5][6] It is widely used as a tool to investigate 5-HT₁A receptor function both in vitro and in vivo.[7][8]

  • Ketanserin (5-HT₂A Receptor): A classic 5-HT₂A receptor antagonist.[9] It is a valuable tool for studying 5-HT₂A-mediated signaling, though it also exhibits notable affinity for α₁-adrenergic receptors.[10][11]

  • GR 127935 (5-HT₁B/₁D Receptors): A potent and selective antagonist for 5-HT₁B and 5-HT₁D receptors, with pKᵢ values of 8.5 for both subtypes. It displays over 100-fold selectivity against other 5-HT receptors, making it an excellent tool for isolating 5-HT₁B/₁D-mediated effects.[12][13]

  • SB-269970 (5-HT₇ Receptor): A potent, selective, and brain-penetrant 5-HT₇ receptor antagonist with a pKᵢ of 8.3.[14][15] It exhibits greater than 50-fold selectivity over other 5-HT receptor subtypes.[14][15][16]

Comprehensive Characterization of an Investigational Compound (CPI)

The core of this guide is the systematic evaluation of the investigational compound, 3-(piperazine-1-carbonyl)-1H-indole (CPI). This involves two primary experimental stages: assessing its binding affinity across a panel of 5-HT receptors and then characterizing its functional activity at receptors where significant binding is observed.

Stage 1: Determination of Binding Affinity (Kᵢ) via Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[3][17] The principle is based on competition between the unlabeled investigational compound (CPI) and a radiolabeled ligand with known high affinity for the receptor. By measuring the concentration-dependent displacement of the radioligand by CPI, we can calculate the inhibitory constant (Kᵢ) for CPI.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes expressing a specific 5-HT receptor) Incubate Incubate Components: Receptor + Radioligand + CPI (Allow to reach equilibrium) Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]WAY-100635 for 5-HT1A) Radioligand->Incubate CPI Investigational Compound (CPI) (serial dilutions) CPI->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Competition Wash Wash Filters (Remove non-specifically bound ligand) Filter->Wash Scintillation Scintillation Counting (Quantify bound radioactivity) Wash->Scintillation Plot Plot % Inhibition vs. [CPI] Scintillation->Plot CPM Data Calculate Calculate IC₅₀ Plot->Calculate ChengPrusoff Calculate Kᵢ (using Cheng-Prusoff equation) Calculate->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Utilize membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT receptor subtype of interest or from native tissues.[3][18]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for 5-HT₁A, [³H]Ketanserin for 5-HT₂A), and varying concentrations of the test compound (CPI) in a final assay buffer volume (e.g., 250 µL).[19][20]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[19][20] This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[19]

  • Quantification: Place the dried filters into scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known unlabeled ligand.

    • Calculate the specific binding at each concentration of CPI.

    • Plot the percent inhibition of specific binding against the log concentration of CPI to generate a competition curve and determine the IC₅₀ value (the concentration of CPI that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Stage 2: Determination of Functional Potency (EC₅₀/IC₅₀) & Efficacy

Functional assays measure the biological response initiated by ligand binding. The choice of assay depends directly on the G-protein the receptor couples to.

A. Gαi/o and Gαs-Coupled Receptors (e.g., 5-HT₁A, 5-HT₇): cAMP Assays

These receptors modulate the activity of adenylyl cyclase, either inhibiting (Gαi) or stimulating (Gαs) the production of the second messenger cAMP.[2][21] Assays like HTRF, AlphaScreen, or bioluminescent-based systems (e.g., GloSensor) are used to quantify changes in intracellular cAMP levels.[22][23][24]

Gs_Gi_Pathway cluster_Gs Gαs Pathway (e.g., 5-HT₇) cluster_Gi Gαi Pathway (e.g., 5-HT₁A) Ligand_s Agonist (e.g., 5-HT) Receptor_s 5-HT₇ Receptor Ligand_s->Receptor_s Gs Gαs Receptor_s->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s converts ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s activates Response_s Cellular Response PKA_s->Response_s Ligand_i Agonist (e.g., 5-HT) Receptor_i 5-HT₁A Receptor Ligand_i->Receptor_i Gi Gαi Receptor_i->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i converts ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i activates Response_i Cellular Response PKA_i->Response_i

Caption: Opposing regulation of cAMP by Gs and Gi signaling pathways.

Experimental Protocol: cAMP Assay (for Gαi-coupled receptors)

  • Cell Culture: Plate cells stably expressing the Gαi-coupled receptor (e.g., 5-HT₁A) in a 384-well plate and incubate overnight.[24]

  • Compound Preparation: Prepare serial dilutions of the investigational compound (CPI) and any reference agonists/antagonists.

  • Stimulation: Treat the cells with a stimulator of adenylyl cyclase, such as Forskolin. This elevates the basal cAMP level, which is necessary to measure inhibition.

  • Ligand Addition: Add the various concentrations of CPI to the wells. To test for antagonist activity, co-incubate CPI with a known agonist at its EC₈₀ concentration.[22] Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay technology (e.g., HTRF, GloSensor).[21]

  • Data Analysis:

    • Agonist Mode: Plot the decrease in cAMP signal against the log concentration of CPI to determine the IC₅₀ (potency for inhibiting the Forskolin-stimulated signal) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of CPI (in the presence of a fixed agonist concentration) to determine the IC₅₀ for blocking the agonist's effect.

B. Gαq-Coupled Receptors (e.g., 5-HT₂A): Calcium Flux Assays

Gαq-coupled receptors activate PLC, which ultimately leads to a rapid, transient increase in intracellular calcium concentration.[4][25] This change can be measured in real-time using calcium-sensitive fluorescent dyes (e.g., Fluo-8, Fura-2) and a suitable plate reader like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[4][26]

Gq_Pathway Ligand Agonist (e.g., 5-HT) Receptor 5-HT₂A Receptor Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cyto Cytosolic Ca²⁺ ER->Ca_Cyto releases Ca_ER Ca²⁺ Ca_ER->ER Ca_Cyto->PKC co-activates Response Cellular Response PKC->Response

Caption: Gq-coupled receptor signaling via PLC and calcium mobilization.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Seed cells stably expressing the Gαq-coupled receptor (e.g., 5-HT₂A) in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.[4]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES).[26][27] The buffer may contain probenecid, which prevents the active dye from being transported out of the cells.[4] Incubate for 30-60 minutes at 37°C in the dark.[4]

  • Compound Plates: Prepare a separate plate containing serial dilutions of CPI and reference ligands at 3-5x the final desired concentration.[4][27]

  • Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FlexStation). The instrument will first measure the baseline fluorescence of the cells, then automatically inject the compounds from the source plate and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Agonist Mode: Plot the response against the log concentration of CPI to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of CPI before adding a fixed concentration of a known agonist (at its EC₈₀). Plot the inhibition of the agonist response against the log concentration of CPI to determine its IC₅₀.

Data Interpretation & Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison of CPI against the standard ligands.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of CPI and Standard Ligands at 5-HT Receptors

Compound5-HT₁A5-HT₁B5-HT₁D5-HT₂A5-HT₂C5-HT₇
CPI (Investigational) TBDTBDTBDTBDTBDTBD
WAY-1006350.39 [5]>1000>1000>1000>1000>1000
Ketanserin>1000>1000>1000~2.0 [20]~50>1000
GR 127935>100~3.2 ~3.2 ~400[12]>1000>1000
SB-269970>1000>1000>1000>1000>1000~5.0 [14]

TBD = To Be Determined. Values are illustrative based on literature.

Table 2: Comparative Functional Potencies (EC₅₀/IC₅₀, nM) and Efficacy (% of 5-HT) of CPI

ReceptorAssay TypeCPI Agonist EC₅₀CPI Agonist EfficacyCPI Antagonist IC₅₀
5-HT₁A cAMP InhibitionTBDTBDTBD
5-HT₂A Calcium FluxTBDTBDTBD
5-HT₇ cAMP StimulationTBDTBDTBD

TBD = To Be Determined.

Conclusion

This guide provides a rigorous, systematic framework for characterizing the potency and selectivity of the novel compound 3-(piperazine-1-carbonyl)-1H-indole (CPI) relative to standard 5-HT ligands. By employing a combination of radioligand binding assays to determine affinity and specific functional assays (cAMP and calcium flux) to assess potency and efficacy, a comprehensive pharmacological profile can be constructed. This multi-faceted approach is critical for understanding the compound's mechanism of action, identifying its primary molecular targets within the serotonergic system, and predicting its potential therapeutic utility and off-target liabilities. The successful execution of these protocols will yield the high-quality, reproducible data necessary for advancing promising new chemical entities in the drug discovery pipeline.

References

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  • Glennon, R. A., et al. (1997). Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding. Medicinal Chemistry Research. Available from: [Link]

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  • Hagan, J. J., et al. (2000). [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors. British Journal of Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NIH.gov. Available from: [Link]

  • MaassenVanDenBrink, A., et al. (1998). Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors. European Journal of Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). SB-269970. Wikipedia. Available from: [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. Available from: [Link]

  • ResearchGate. (n.d.). Affinity and efficacy of serotonergic ligands at native rat 5-HT1A receptors. ResearchGate. Available from: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ketanserin Impurities and Related Compound. Veeprho. Available from: [Link]

  • Glennon, R. A., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Clitherow, J. W., et al. (1996). GR127935: a potent and selective 5-HT1D receptor antagonist. Cephalalgia. Available from: [Link]

  • Winstanley, C. A., et al. (2004). Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching. Journal of Neuroscience. Available from: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins. Available from: [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Perelman School of Medicine. Available from: [Link]

  • Teitler, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Nikiforuk, A., et al. (2013). Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats. PLOS ONE. Available from: [Link]

  • Glennon, R. A., et al. (1988). Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry. Available from: [Link]

  • Se-Le-Ges, A., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available from: [Link]

  • Xu, P., et al. (2022). Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A. Cell Discovery. Available from: [Link]

  • Parrish, J. C., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. Available from: [Link]

  • ResearchGate. (n.d.). Binding affinity (pK i ) for 5-HT receptors. ResearchGate. Available from: [Link]

  • University of Bath. (n.d.). 5-HT Receptors and their Ligands. University of Bath. Available from: [Link]

  • Heisl, C., et al. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Biophysical Chemistry. Available from: [Link]

  • Meneses, A. (1998). Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning. Behavioural Brain Research. Available from: [Link]

  • Satała, G., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]

  • Zaidi, S. A., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Cichero, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression. ResearchGate. Available from: [Link]

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Bioequivalence and Pharmacokinetic Profiling of Indole-3-Carbonyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of Indole-3-carbinol (I3C) and its primary derivative, 3,3'-Diindolylmethane (DIM) , is well-documented in oncology, immunology, and endocrinology. However, translating these phytochemicals into viable clinical therapeutics is severely bottlenecked by their erratic pharmacokinetics and poor aqueous solubility.

For drug development professionals, establishing bioequivalence between different I3C/DIM formulations is not merely a regulatory checkbox; it is a fundamental requirement for clinical efficacy. This guide objectively compares the bioequivalence of various indole-3-carbonyl formulations, detailing the mechanistic causality behind their pharmacokinetic (PK) profiles, and provides a self-validating experimental framework for conducting rigorous in vivo PK studies.

Mechanistic Context: The I3C to DIM Conversion

To accurately design a bioequivalence study for I3C, researchers must first understand its unique gastrointestinal behavior. I3C is highly unstable in aqueous, acidic environments. Upon oral administration, it acts essentially as a prodrug. In the low-pH environment of the stomach, I3C undergoes rapid self-condensation to form a complex mixture of polycyclic aromatic compounds, predominantly DIM [1].

Because I3C is virtually undetectable in systemic circulation following oral dosing, DIM serves as the mandatory surrogate biomarker for I3C systemic exposure [2]. Once absorbed, DIM acts as a high-affinity ligand for the Aryl hydrocarbon receptor (AhR), driving its downstream pharmacological effects.

G I3C Indole-3-Carbinol (I3C) Stomach Gastric Acid (pH < 3) I3C->Stomach DIM 3,3'-Diindolylmethane (DIM) Stomach->DIM Condensation AhR Cytosolic AhR Binding DIM->AhR Ligand Binding Nucleus Nucleus Translocation AhR->Nucleus Gene Target Gene Expression Nucleus->Gene Activation

Fig 1. I3C acid-catalyzed condensation to DIM and subsequent AhR pathway activation.

Comparative Pharmacokinetics: Formulations & Bioavailability

Unformulated, crystalline DIM exhibits notoriously poor biodistribution and absorption across the intestinal epithelium due to its high lipophilicity and tendency to agglomerate [3]. To overcome this, several advanced formulations have been engineered.

Quantitative Comparison of DIM Formulations

The following table synthesizes preclinical pharmacokinetic data comparing unformulated crystalline DIM against two advanced delivery systems: Microencapsulated DIM (BR-DIM) and Liquid DIM (Oil/Polysorbate) .

Formulation TypeMechanism of EnhancementDose AdministeredCmax (μg/mL)Tmax (h)Relative Bioavailability
Crystalline DIM None (Baseline)200 mg/kg~0.151.0100% (Reference)
BR-DIM (Microencapsulated) Starch-encapsulation increases surface area and dissolution rate.250 mg/kg~2.500.5 - 1.0~150% vs Crystalline
Liquid DIM (Oil Solution) Cod liver oil + polysorbate forms micelles, bypassing dissolution limits.0.1 mg/kg~0.751.0>10,000% vs Crystalline

Data Interpretation & Causality: The massive leap in relative bioavailability seen in the Liquid DIM formulation is driven by the inclusion of polysorbate [3]. Polysorbate acts as a non-ionic surfactant, drastically reducing the interfacial tension between the hydrophobic DIM molecules and aqueous gastrointestinal fluids. This facilitates spontaneous micelle formation, allowing the drug to bypass the rate-limiting dissolution step and directly enter paracellular/transcellular absorption pathways. Similarly, BR-DIM utilizes a physiologically based pharmacokinetic (PBPK) advantage by trapping DIM in a hydrophilic starch matrix, preventing agglomeration in the gut [4].

Standardized In Vivo Bioequivalence Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for evaluating the bioequivalence of novel indole-3-carbonyl derivatives in a rodent model.

G Form Formulation Prep Admin Oral Administration Form->Admin Sample Serial Blood Sampling Admin->Sample Extract Plasma Extraction Sample->Extract HPLC LC-MS/MS Analysis Extract->HPLC PK PK Modeling HPLC->PK Data Processing

Fig 2. Step-by-step in vivo pharmacokinetic workflow for DIM bioequivalence evaluation.

Step-by-Step Methodology
  • Formulation and Dosing (Causality: Vehicle Standardization)

    • Action: Prepare the test formulation (e.g., Liquid DIM) and reference formulation (Crystalline DIM). Administer orally via gavage to fasted Sprague-Dawley rats.

    • Rationale: Fasting ensures that variable gastric emptying rates and food-drug interactions do not confound the absorption kinetics.

  • Serial Blood Sampling (Causality: Capturing the PK Curve)

    • Action: Collect 200 μL blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

    • Rationale: DIM has a relatively short half-life (T1/2 ≈ 2 hours) [3]. Dense early sampling (0.25–2h) is critical for accurately capturing Cmax​ and Tmax​ , while the 24-hour tail ensures accurate calculation of the Area Under the Curve (AUC) and terminal elimination phase.

  • Plasma Extraction via LLE (Causality: Recovery & Cleanliness)

    • Action: Spike 50 μL of plasma with an internal standard (e.g., deuterated DIM-d2). Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Centrifuge, collect the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.

    • Rationale: LLE is chosen over simple protein precipitation because DIM is highly lipophilic. Ethyl acetate efficiently extracts DIM while leaving behind polar plasma proteins and phospholipids that cause ion suppression in the mass spectrometer.

  • LC-MS/MS Quantification (Causality: Specificity)

    • Action: Inject the reconstituted sample into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Rationale: Given the low systemic concentrations of unformulated DIM, UV detection is insufficient. MS/MS provides the necessary sub-nanogram sensitivity and structural specificity to differentiate DIM from other minor I3C condensation products (e.g., ICZ or LTr1).

The Self-Validating Mechanism

This protocol is inherently self-validating due to the inclusion of the deuterated internal standard (IS) prior to extraction. If a technician makes an error resulting in a 20% loss of sample during the evaporation step, the IS will also be reduced by 20%. Because the final quantification relies on the ratio of the DIM peak area to the IS peak area, the extraction loss is mathematically canceled out, ensuring the final calculated concentration is a true reflection of the in vivo state.

References

  • Integrating structure–activity relationships, molecular mechanisms, and computational insights of Indole-3-Carbinol and its derivatives: A comprehensive review Biochemical Pharmacology (Ovid)
  • Indole-3-Carbinol: Metabolism and Bioavailability Linus Pauling Institute | Oregon St
  • Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon?
  • Physiological Modeling of Formulated and Crystalline 3,3'-Diindolylmethane Pharmacokinetics Following Oral Administration in Mice LowTE Florida (Anderton et al.)

Infrared (IR) spectroscopy peaks for carbonyl and amine groups in indoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Carbonyl and Amine Peaks in Indoles: A Comparative Guide to ATR vs. Transmission FTIR Spectroscopy

Introduction Indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-carboxaldehyde (I3A), are foundational scaffolds in drug development and agricultural chemistry. Accurate structural characterization of these compounds relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy to resolve key functional groups—specifically, the pyrrole amine (N-H) and the functionalized carbonyl (C=O). However, the choice of sampling technique fundamentally alters the spectral output. As a Senior Application Scientist, I present this comparative guide to objectively evaluate Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for indole analysis, detailing the causality behind peak shifts and providing field-validated protocols.

The Causality of Peak Dynamics: N-H and C=O Stretches

The vibrational frequencies of indole functional groups are highly sensitive to their electronic environment and physical state.

  • The Amine (N-H) Stretch: In a dilute or non-hydrogen-bonded state, the indole N-H stretch appears as a sharp peak above 3400 cm⁻¹. However, in the solid state, intermolecular hydrogen bonding broadens and red-shifts this peak. For instance, in IAA, the N-H band is observed at 3389 cm⁻¹[1]. In I3A, strong conjugation with the C3-aldehyde withdraws electron density, strengthening the hydrogen-bonded network and drastically shifting the N-H stretch down to the 3140–3180 cm⁻¹ range[2].

  • The Carbonyl (C=O) Stretch: The position of the C=O peak is dictated by conjugation and inductive effects. The carboxylic acid carbonyl in IAA typically absorbs at 1701 cm⁻¹[1]. Conversely, the aldehyde carbonyl in I3A absorbs at a significantly lower frequency of 1600–1645 cm⁻¹ due to extended π -conjugation with the indole ring, which lowers the double-bond character of the carbonyl[2].

ATR-FTIR vs. Transmission FTIR: Mechanistic Comparison

When comparing ATR to Transmission FTIR, researchers often observe discrepancies in relative peak intensities. This is not an artifact, but a consequence of the underlying optical physics.

  • Transmission FTIR (KBr): Infrared radiation passes completely through the bulk sample. The pathlength is constant across all wavenumbers, resulting in strong, well-resolved high-frequency peaks (like the N-H stretch).

  • ATR-FTIR: This technique relies on an evanescent wave penetrating the sample surface. The penetration depth ( dp​ ) is directly proportional to the wavelength of the incident light[3]. Consequently, at high wavenumbers (shorter wavelengths, e.g., 3300 cm⁻¹), the penetration depth is shallower than at low wavenumbers (longer wavelengths, e.g., 1600 cm⁻¹). This optical effect artificially suppresses the intensity of the N-H peak relative to the C=O peak in ATR spectra[3].

Quantitative Data Comparison

CompoundFunctional GroupTransmission FTIR (KBr)ATR-FTIR (Neat Solid)Spectral Behavior & Causality
Indole-3-acetic acid (IAA) N-H Stretch~3389 cm⁻¹[1]~3385 cm⁻¹ (Suppressed)High-frequency suppression in ATR due to shallow evanescent penetration.
C=O Stretch1701 cm⁻¹[1]~1700 cm⁻¹ (Strong)Minimal shift; strong transition dipole moment dominates the signal.
Indole-3-carboxaldehyde (I3A) N-H Stretch3140–3180 cm⁻¹[2]3140–3180 cm⁻¹ (Suppressed)Red-shifted due to strong conjugation and solid-state H-bonding.
C=O Stretch1600–1645 cm⁻¹[2]1600–1645 cm⁻¹ (Strong)Red-shifted vs. IAA due to extended π -conjugation with the indole ring[2].

Logical Workflow Visualization

FTIR_Comparison Sample Indole Derivative (Solid State) ATR ATR-FTIR Method (Surface Reflection) Sample->ATR KBr Transmission Method (KBr Pellet) Sample->KBr ATR_Mech Evanescent Wave Penetration Depth ∝ λ ATR->ATR_Mech KBr_Mech Bulk Transmission Through Matrix KBr->KBr_Mech ATR_NH Weaker N-H Peak (High Wavenumber) ATR_Mech->ATR_NH KBr_NH Strong N-H Peak (High Wavenumber) KBr_Mech->KBr_NH CO_Peak C=O Peak (1600-1750 cm⁻¹) Consistently Resolved ATR_NH->CO_Peak KBr_NH->CO_Peak

Fig 1: Logical workflow comparing ATR and Transmission FTIR effects on indole N-H and C=O peaks.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent common artifacts such as scattering or detector saturation.

Protocol A: Transmission FTIR (KBr Pellet Method) Best for: Absolute intensity ratios and resolving high-frequency N-H stretches.

  • Preparation: Dry IR-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed moisture, which would otherwise obscure the indole N-H region with a broad O-H band[2].

  • Milling: Weigh 1–2 mg of the indole derivative and 100–200 mg of dry KBr. Grind intimately in an agate mortar until the mixture is a fine, uniform powder. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pressing: Transfer the powder to a pellet die. Apply 8–10 tons of pressure using a hydraulic press for 2 minutes to form a transparent disc[2].

  • Acquisition: Record a background spectrum using an empty holder. Scan the sample from 4000 to 400 cm⁻¹ (typically 32 scans at 4 cm⁻¹ resolution)[2].

  • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. If transmittance is below 80% or slopes downward, the sample was insufficiently ground. Discard and remill.

Protocol B: ATR-FTIR (Neat Solid Method) Best for: Rapid, non-destructive screening of C=O shifts and routine QA/QC.

  • Preparation: Clean the ATR crystal (Diamond or ZnSe) with a lint-free wipe and analytical-grade isopropanol. Allow to dry completely.

  • Background: Collect a background single-beam spectrum of the clean, ambient crystal. Self-Validation Check: Ensure the background energy profile matches the manufacturer's spec; a drop in energy indicates a contaminated or damaged crystal.

  • Sampling: Place 2–5 mg of the neat solid indole directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid and the crystal. Causality: Poor contact reduces the penetration of the evanescent wave, leading to weak signal-to-noise ratios.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, which will partially restore the suppressed N-H peak intensity[3].

References

  • Title: IR spectra of indole-3-acetic acid in KBr. Source: ResearchGate URL: [Link]

  • Title: Is the Use of Surface-Enhanced Infrared Spectroscopy Justified in the Selection of Peptide Fragments That Play a Role in Substrate–Receptor Interactions? Adsorption of Amino Acids and Neurotransmitters on Colloidal Ag and Au Nanoparticles. Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3-(piperazine-1-carbonyl)-1H-indole from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. The synthesis of 3-(piperazine-1-carbonyl)-1H-indole, a scaffold of interest in medicinal chemistry, can often be accompanied by the formation of structural isomers. These isomers, while possessing the same molecular formula and mass, can exhibit vastly different pharmacological and toxicological profiles. Therefore, their effective differentiation is not merely an analytical exercise but a critical component of quality control and drug safety.

This guide provides an in-depth, data-driven comparison of analytical techniques to reliably distinguish 3-(piperazine-1-carbonyl)-1H-indole from its most common and challenging structural isomers. We will delve into the "why" behind the chosen methodologies, grounding our discussion in the fundamental principles of spectroscopy and chromatography.

The Challenge: A Field of Isomeric Possibilities

The primary isomers of concern for 3-(piperazine-1-carbonyl)-1H-indole arise from the migration of the piperazine-1-carbonyl group to different positions on the indole ring. The most prevalent and challenging to distinguish are:

  • 1-(piperazine-1-carbonyl)-1H-indole (N-acylated isomer): Formed through the acylation of the indole nitrogen.

  • 2-(piperazine-1-carbonyl)-1H-indole (C2-acylated isomer): A less common but potential byproduct.

  • Positional Isomers on the Benzene Ring (4-, 5-, 6-, and 7-isomers): Where the substituent is on the carbocyclic part of the indole.

Each of these isomers presents a unique analytical puzzle. This guide will equip you with the tools to solve it.

The Analytical Workflow: A Multi-faceted Approach

A robust differentiation strategy relies on a combination of orthogonal analytical techniques. No single method provides all the answers, but together, they build an irrefutable case for the structure of your compound.

cluster_0 Sample cluster_1 Separation cluster_2 Spectroscopic Identification cluster_3 Confirmation Sample Mixture of Isomers HPLC HPLC Sample->HPLC Injection FTIR FTIR Spectroscopy Sample->FTIR Direct Analysis (if pure) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Isolated Isomers MS Mass Spectrometry HPLC->MS Eluted Peaks Confirmation Unambiguous Structure NMR->Confirmation MS->Confirmation FTIR->Confirmation cluster_3_acyl 3-Acyl Isomer cluster_1_acyl 1-Acyl Isomer M Molecular Ion (M⁺˙) F1_3 [M - piperazine]⁺ M->F1_3 F2_3 Indole-3-carbonyl cation M->F2_3 F1_1 [M - CO]⁺˙ M->F1_1 F2_1 Piperazine cation M->F2_1

Caption: Simplified fragmentation pathways for N-acyl and C-acyl indole isomers.

  • 3-(piperazine-1-carbonyl)-1H-indole: Expect to see a prominent fragment corresponding to the indole-3-carbonyl cation and another for the piperazine cation. Loss of the entire piperazine-carbonyl moiety is also possible.

  • 1-(piperazine-1-carbonyl)-1H-indole (N-acylated): A characteristic fragmentation pathway for N-acyl indoles is the loss of carbon monoxide (CO), which is less common for C-acyl isomers. [1]The base peak may correspond to the piperazine cation.

  • 2-(piperazine-1-carbonyl)-1H-indole: The fragmentation will likely be dominated by the formation of the indole-2-carbonyl cation.

Table 3: Expected Key Fragments (m/z) in Mass Spectrometry

Fragment3-(piperazine-1-carbonyl)-1H-indole1-(piperazine-1-carbonyl)-1H-indole
Molecular Ion [M]⁺ 229229
Indole-carbonyl cation 144-
[M - CO]⁺ Less likely201
Piperazine cation 8585
Indole cation 117117
Experimental Protocol: GC-MS or LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Use a gas chromatograph (GC) or liquid chromatograph (LC) to introduce the sample into the mass spectrometer. This is crucial when analyzing a mixture of isomers.

  • Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Analysis: Acquire full scan mass spectra and, if available, tandem MS (MS/MS) data to study the fragmentation of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy provides valuable information about the functional groups present and their chemical environment. The key vibration to observe is the carbonyl (C=O) stretch.

  • Carbonyl (C=O) Stretching Frequency: The position of the C=O stretching band is sensitive to whether the carbonyl is part of a ketone (C-acyl) or an amide (N-acyl). Generally, the amide C=O stretch in the N-acyl isomer will appear at a lower wavenumber (frequency) compared to the ketone C=O stretch in the C-acyl isomers due to resonance. [1]* N-H Stretching: The presence of a sharp N-H stretch around 3400 cm⁻¹ is characteristic of the C-acyl isomers. This band will be absent in the N-acyl isomer.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional Group3-(piperazine-1-carbonyl)-1H-indole1-(piperazine-1-carbonyl)-1H-indole
Indole N-H Stretch ~3400Absent
Carbonyl (C=O) Stretch ~1630 (Ketone)~1680 (Amide)
Aromatic C-H Stretch ~3100-3000~3100-3000
Aliphatic C-H Stretch ~2950-2800~2950-2800
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory or as a KBr pellet) or as a solution in a suitable solvent (e.g., chloroform).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Analyze the positions of the key functional group bands, paying close attention to the carbonyl and N-H stretching regions.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is an indispensable tool for physically separating the isomers before spectroscopic analysis, and it can also be used for quantitative analysis of the isomeric mixture.

The choice of stationary and mobile phases is critical for achieving good resolution between the isomers.

  • Stationary Phase: A C18 reversed-phase column is a good starting point. The non-polar nature of the C18 phase will interact differently with the isomers based on their polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate isomers with similar polarities.

  • Elution Order: The elution order will depend on the relative polarities of the isomers. Generally, more polar compounds elute earlier in reversed-phase chromatography. The N-acyl isomer is often less polar than the C-acyl isomers and may have a longer retention time. Positional isomers on the benzene ring can also be separated based on subtle differences in their polarity and interaction with the stationary phase. [2][3]

Experimental Protocol: HPLC Method Development
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

  • Optimization: Adjust the gradient profile and mobile phase composition to achieve baseline separation of all isomeric peaks.

cluster_0 HPLC System cluster_1 Mobile Phase cluster_2 Output Injector Injector Column C18 Column Injector->Column Pump Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram SolventA A: Water + Acid SolventA->Pump SolventB B: Acetonitrile + Acid SolventB->Pump

Caption: A schematic of a typical HPLC system for isomer separation.

Conclusion

The differentiation of 3-(piperazine-1-carbonyl)-1H-indole from its structural isomers is a non-trivial but achievable task with a systematic and multi-technique approach. NMR spectroscopy provides the most definitive structural information, while mass spectrometry offers complementary data on fragmentation patterns. FTIR is a rapid method for identifying the type of acylation (N- vs. C-), and HPLC is essential for the physical separation of the isomers. By integrating the data from these techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society, 90(21), 5897-5903. [Link]

  • DeRuiter, J., et al. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
  • Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 232-243. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674), 1-2.
  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • DeRuiter, J., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Analytical Chemistry, 86(9), 4347-4355. [Link]

  • Lin, D., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 8(1), 136-145. [Link]

  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-394.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

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Structural & Crystallographic Profiling of Indole-Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: X-ray Crystallographic Comparison, Polymorphism, and Methodological Validation

Executive Summary & Mechanistic Overview

The indole-piperazine pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of serotonergic agents (e.g., SSRIs, 5-HT receptor agonists) and histaminergic antagonists. In drug development, these basic molecules are routinely converted into hydrochloride (HCl) salts to enhance aqueous solubility, bioavailability, and solid-state stability.

However, the transition from a free base to an HCl salt is not merely a physicochemical optimization; it fundamentally rewires the molecule's crystallographic landscape. As a Senior Application Scientist, I approach X-ray crystallography not just as an imaging technique, but as a definitive tool to map the causal relationships between molecular flexibility, protonation states, and supramolecular assembly.

This guide objectively compares the crystallographic behavior of two distinct structural classes of indole-piperazines:

  • Flexible Alkyl-Linked Derivatives: Represented by Vilazodone Hydrochloride (a 5-HT1A partial agonist/SSRI)[1].

  • Rigid Carbonyl-Linked Derivatives: Represented by JNJ-7777120 (a Histamine H4 receptor antagonist)[2].

By analyzing their single-crystal X-ray diffraction (SCXRD) data, we can understand how linker flexibility dictates the chloride ion's coordination sphere and the resulting polymorphic stability.

Crystallographic Workflow & Self-Validating Systems

To ensure scientific integrity, any crystallographic data used for drug filing must be derived from a self-validating system. A common pitfall in solid-state characterization is solving a high-quality single crystal that does not represent the bulk powder (due to localized solvate formation or polymorphic impurities).

The workflow below illustrates the mandatory orthogonal validation process required when analyzing indole-piperazine HCl salts.

G N1 Indole-Piperazine Free Base N2 Salt Formation (1N HCl in Solvent) N1->N2 Protonation at Piperazine N3 N3 Crystallization (Controlled Cooling) N2->N3 Lattice Assembly (Cl- H-bonding) N4 Single-Crystal X-Ray Diffraction (SCXRD) N3->N4 Select High-Quality Crystal N5 X-Ray Powder Diffraction (XRPD) N3->N5 Bulk Powder Analysis N6 Structural Solution (SHELXT/SHELXL) N4->N6 Determine Absolute Configuration N7 Self-Validation: Simulated vs Experimental XRPD N5->N7 Compare for Phase Purity N6->N7 Generate Simulated Pattern

Self-validating crystallographic workflow for indole-piperazine hydrochloride salts.

Comparative Structural Analysis

The structural parameters of an indole-piperazine derivative are heavily influenced by the nature of the linker connecting the two ring systems. Table 1 summarizes the quantitative crystallographic data comparing a flexible alkyl-linked HCl solvate against a rigid carbonyl-linked derivative.

Table 1: Crystallographic Comparison of Indole-Piperazine Derivatives
ParameterVilazodone HCl (Methanol Monosolvate)[1][3]JNJ-7777120 (Free Base/Neutral Form)[2][4]
Linker Type Flexible Alkyl (Butyl chain)Rigid Carbonyl (Amide bond)
Piperazine Conformation Chair conformationChair conformation
Protonation State Protonated at Piperazine N3 (N-H = 0.91 Å)Unprotonated (Neutral)
Key Dihedral Angles Indole to Benzofuran: 85.77°Butyl torsion (C9-C10-C11-C12): 179.2°Restricted rotation around C8-C7 amide bond
Supramolecular Architecture 3D network linked by Cl⁻ anions and MethanolCentrosymmetric & non-centrosymmetric dimers
Primary Hydrogen Bonds Classical N-H···O, N-H···Cl⁻Intermolecular N-H···O (Amide-Indole dimers)
Secondary Interactions Weak C-H···O, C-H···π interactionsπ-π stacking
Causal Analysis of the Structural Data
  • The Role of the Chloride Ion: In Vilazodone HCl, the difference electron density map clearly indicates proton transfer from the HCl to the most basic nitrogen (N3) of the piperazine ring[1]. The resulting Cl⁻ anion acts as a critical structural node, bridging the protonated piperazine and the methanol solvent molecules via strong N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds[3].

  • Linker Flexibility vs. Polymorphism: The flexible butyl chain in Vilazodone allows the molecule to adopt multiple conformations, which is the root cause of its extensive polymorphism (e.g., Forms A, B, IV, etc.)[5][6]. The torsion angle of 179.2° indicates an extended antiperiplanar conformation in the solvated state[1]. Conversely, the rigid amide linker in JNJ-7777120 restricts conformational freedom, leading to highly predictable, dimer-driven crystal packing[2].

Experimental Protocols: Crystallization and X-Ray Analysis

To achieve reproducible SCXRD data for indole-piperazine HCl salts, the experimental conditions must carefully balance supersaturation with the thermodynamic stability of the target polymorph.

Protocol A: Preparation and Crystallization of Indole-Piperazine HCl Solvates

Objective: To grow diffraction-quality single crystals of Vilazodone HCl methanol monosolvate.

  • Dissolution: Suspend 1.0 mmol of the indole-piperazine free base in 15 mL of HPLC-grade methanol. Heat gently to 50°C under continuous stirring until complete dissolution is achieved.

  • Salt Formation: Slowly add 1.05 equivalents of 1N Hydrochloric acid (HCl) dropwise. Causality: Slow addition prevents localized supersaturation, which would otherwise lead to the rapid precipitation of amorphous material or kinetically favored, metastable polymorphs[7].

  • Thermal Annealing: Maintain the solution at 50°C for 30 minutes to ensure complete protonation and equilibration.

  • Controlled Cooling: Transfer the vial to a programmable incubator. Cool the solution from 50°C to 4°C at a strict rate of 1°C/hour.

  • Harvesting: Isolate the resulting light-yellowish crystals. Do not dry under vacuum if a solvate is suspected, as this will collapse the crystal lattice.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Setup

Objective: To acquire high-resolution diffraction data and locate the piperazine proton.

  • Crystal Mounting: Submerge the harvested crystals in Paratone-N oil on a glass slide. Causality: The oil coats the crystal, preventing the evaporation of lattice-bound methanol molecules (which would degrade diffraction quality) and acting as a cryoprotectant.

  • Cryocooling: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (typically 100 K). Causality: Cryocooling minimizes thermal atomic displacement (reducing Uiso​ values), allowing for the precise location of the transferred proton on the piperazine nitrogen.

  • Data Collection: Utilize Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data to ensure high redundancy.

  • Refinement Strategy: Solve the structure using direct methods (e.g., SHELXT). During refinement (SHELXL), carefully inspect the difference Fourier map around the piperazine nitrogen. The H atom should be located unequivocally in the electron-density map and refined as riding with Uiso​(H)=1.2Ueq​(N) [1][3].

Protocol C: Orthogonal Validation via XRPD
  • Grind the remaining bulk crystalline material into a fine powder.

  • Collect an experimental XRPD pattern (Cu Kα radiation, 2 θ range 5° to 40°).

  • Use the solved SCXRD .cif file to generate a simulated XRPD pattern (e.g., using Mercury software).

  • Overlay the patterns. A 1:1 match in peak positions (e.g., characteristic peaks at 2 θ = 9.03, 11.58, 14.47 for Vilazodone Form IV) confirms that the single crystal is representative of the bulk phase[8].

Conclusion

The structural analysis of indole-piperazine hydrochloride salts reveals that the interplay between linker flexibility, protonation at the piperazine core, and chloride-mediated hydrogen bonding dictates the solid-state properties of the drug. Flexible alkyl linkers necessitate rigorous polymorphic screening and solvate control, whereas rigid linkers drive predictable, dimer-based packing. By employing the self-validating crystallographic workflows detailed above, researchers can ensure the structural integrity of their active pharmaceutical ingredients (APIs) prior to formulation.

References

  • Crystal structure of vilazodone hydrochloride methanol monosolvate IUCrData / N
  • Crystal structure of vilazodone hydrochloride methanol monosolvate (PMC - NIH)
  • Polymorphic forms of 1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoylbenzofuran-5-yl)
  • Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)
  • Novel polymorphs of vilazodone hydrochloride Google P
  • Preparation of vilazodone hydrochloride crystalline form IV Google P

Sources

Safety Operating Guide

3-(piperazine-1-carbonyl)-1H-indole hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-(piperazine-1-carbonyl)-1H-indole hydrochloride

As research into synthetic indole-3-carboxamides and piperazine derivatives accelerates in drug discovery, laboratory personnel must implement rigorous, causality-driven safety and disposal protocols. 3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a pharmacologically active intermediate. Because it is a hydrochloride salt, it presents unique handling challenges, particularly regarding aerosolization and respiratory sensitization.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and RCRA-compliant disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective disposal plan, we must first understand the molecular behavior of the compound. The hydrochloride salt form increases the compound's aqueous solubility but also results in a fine, crystalline powder that is highly prone to electrostatic dispersion.

The piperazine moiety is a known respiratory sensitizer, and exposure to piperazine salts can induce asthma-like symptoms [2]. Furthermore, indole-3-carboxamide derivatives often exhibit potent receptor binding (e.g., cannabinoid receptors), meaning accidental systemic exposure could result in adverse pharmacological effects.

Table 1: Quantitative Hazard and Toxicity Summary

Property / Hazard ClassDescription / ValueOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust inhalation; requires handling in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.
Acute Oral Toxicity GHS Category 4 (Est. LD50: ~300-500 mg/kg)Do not eat/drink in the lab. Mandates strict glove hygiene and double-gloving.
Skin/Eye Irritation GHS Category 2 / 2ACauses serious eye irritation. Splash goggles (not just safety glasses) are required.
Respiratory Sensitization GHS Category 1May cause allergy/asthma symptoms [2]. Spills must not be dry-swept.
Aquatic Toxicity Harmful to aquatic lifeStrict Sewer Ban. Must never be disposed of down the sink [4].

Operational Workflow & Waste Segregation Logic

The overriding principle of prudent laboratory waste management is that no experiment should begin until the disposal pathway is validated [3]. Because 3-(piperazine-1-carbonyl)-1H-indole hydrochloride cannot be neutralized via simple acid-base chemistry (the primary hazard is the organic pharmacophore, not the pH), the ultimate disposal mechanism must be high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

G N1 Waste Generation: 3-(piperazine-1-carbonyl)-1H-indole HCl N2 Physical State? N1->N2 N3 Solid Waste (Powders, PPE, Sharps) N2->N3 Solid N4 Liquid Waste (DMSO, MeOH Solutions) N2->N4 Liquid N5 Double-bag in 4-mil polyethylene bags N3->N5 N6 Segregate: Halogenated vs. Non-Halogenated N4->N6 N7 Label: Toxic/Irritant RCRA Part 262 Compliant N5->N7 N6->N7 N8 High-Temperature Incineration (Licensed EPA TSDF) N7->N8

Fig 1. Waste segregation and RCRA-compliant disposal workflow.

Step-by-Step Methodologies

Protocol A: Solid Waste Disposal & Spill Mitigation

Because the compound is a hydrochloride powder, dry sweeping will aerosolize the active pharmaceutical ingredient (API), leading to severe inhalation risks.

  • Step 1: Containment. In the event of a spill, immediately isolate the area. Ensure the local exhaust ventilation (fume hood) is operating.

  • Step 2: Wet-Wiping Technique. Do not use a brush or vacuum. Lightly dampen an absorbent pad with a high-flashpoint solvent (e.g., 70% Isopropanol or water) to suppress dust formation. Gently place the pad over the powder to absorb it without dispersion.

  • Step 3: Primary Packaging. Place the contaminated pads, along with any disposable spatulas, weigh boats, and the outer layer of your nitrile gloves, into a rigid, puncture-resistant polyethylene container.

  • Step 4: Secondary Containment (Self-Validation). Place the primary container into a secondary 4-mil transparent polyethylene bag. Validation check: Seal the bag and gently press it to ensure no air escapes, confirming an airtight seal that will prevent aerosolization during transport.

  • Step 5: Labeling. Label the container explicitly: "Hazardous Solid Waste: Contains 3-(piperazine-1-carbonyl)-1H-indole hydrochloride. Toxic / Respiratory Irritant."

Protocol B: Liquid Waste Segregation

When the compound is dissolved for assays (commonly in DMSO, Methanol, or Acetonitrile), the liquid waste must be carefully managed to prevent cross-reactivity and regulatory violations.

  • Step 1: Solvent Compatibility Check. Determine if the solvent used is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

  • Step 2: Transfer. Using a closed-system funnel, transfer the liquid waste into the appropriate high-density polyethylene (HDPE) carboy. Do not use glass carboys for primary waste accumulation due to shatter risks.

  • Step 3: Headspace Management. Never fill the waste carboy beyond 80% capacity. Causality: Leaving 20% headspace accounts for vapor pressure expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

  • Step 4: RCRA Labeling. Attach a hazardous waste tag immediately upon the first drop of waste entering the container, as mandated by EPA RCRA Part 262 [1]. Include the accumulation start date.

Regulatory Compliance & Logistics

To maintain institutional compliance and avoid severe EPA penalties, laboratories must adhere to the Resource Conservation and Recovery Act (RCRA) standards [1].

  • The Sewer Ban: Under no circumstances should solutions containing 3-(piperazine-1-carbonyl)-1H-indole hydrochloride be poured down the drain. The EPA explicitly prohibits the sewering of hazardous pharmaceutical wastes and their active intermediates due to their persistence in surface and ground waters[4].

  • Accumulation Limits: Depending on your facility's status (VSQG, SQG, or LQG), waste must be transferred from the Satellite Accumulation Area (SAA) to the Central Accumulation Area (CAA) within specific timeframes (typically within 3 days of reaching the 55-gallon limit, or sooner based on institutional policy) [1].

  • Final Destruction: Ensure your institutional environmental health and safety (EHS) department contracts with a licensed TSDF that utilizes high-temperature rotary kiln incineration. This ensures the complete thermal destruction of the stable indole and piperazine ring systems, preventing environmental contamination.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82044, Piperazine, hydrochloride." PubChem, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, [Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA, [Link]

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